Diphenylmethane-d2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C13H12 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
[dideuterio(phenyl)methyl]benzene |
InChI |
InChI=1S/C13H12/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2/i11D2 |
InChI-Schlüssel |
CZZYITDELCSZES-ZWGOZCLVSA-N |
Isomerische SMILES |
[2H]C([2H])(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Diphenylmethane-d2: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylmethane-d2 (CAS Number: 3947-98-6), the deuterated analogue of diphenylmethane (B89790), is a valuable tool in advanced chemical research and pharmaceutical development. Its unique isotopic labeling allows for its use as an internal standard in quantitative mass spectrometry-based assays, offering enhanced accuracy and precision. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in a scientific research and drug development context.
Chemical and Physical Properties
Table 1: Physicochemical Properties of Diphenylmethane and this compound
| Property | Diphenylmethane | This compound |
| CAS Number | 101-81-5 | 3947-98-6 |
| Molecular Formula | C₁₃H₁₂ | C₁₃H₁₀D₂ |
| Molecular Weight | 168.23 g/mol | 170.25 g/mol [1] |
| Appearance | Colorless oil or white solid | Not specified, expected to be similar to diphenylmethane |
| Melting Point | 22 to 24 °C[2] | Not specified, expected to be similar to diphenylmethane |
| Boiling Point | 264 °C[2] | Not specified, expected to be similar to diphenylmethane |
| Density | 1.006 g/mL[2] | Not specified, expected to be slightly denser than diphenylmethane |
| Solubility in Water | 14 mg/L[2] | Not specified, expected to be similar to diphenylmethane |
| pKa of Methylene (B1212753) Protons | 32.2[2] | Not specified, expected to be similar to diphenylmethane |
The primary difference in chemical properties arises from the kinetic isotope effect, where the C-D bond is stronger and has a lower vibrational frequency than the C-H bond. This can lead to slower reaction rates when the cleavage of this bond is involved in the rate-determining step of a reaction.
Synthesis of this compound
The synthesis of this compound can be achieved by modifying established methods for the synthesis of diphenylmethane, such as the Friedel-Crafts alkylation, by utilizing a deuterated starting material. A common approach involves the reduction of benzophenone (B1666685) with a deuterated reducing agent.
Experimental Protocol: Synthesis via Reduction of Benzophenone
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Benzophenone
-
Deuterated sodium borohydride (B1222165) (NaBD₄) or Lithium aluminum deuteride (B1239839) (LiAlD₄)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)
-
Lewis acid catalyst (e.g., aluminum chloride (AlCl₃)), if necessary for certain reductions
-
Hydrochloric acid (HCl), deuterated if necessary (DCl)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzophenone in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add the deuterated reducing agent (e.g., NaBD₄ or LiAlD₄) to the stirred solution. The reaction is exothermic and should be controlled.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.
-
Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., DCl in D₂O to maintain deuterium (B1214612) labeling).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the this compound using column chromatography or distillation.
Diagram 1: Synthesis of this compound
References
An In-depth Technical Guide to the Synthesis and Purification of Diphenylmethane-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methodologies for diphenylmethane-d2 ((C₆H₅)₂CD₂), a deuterated isotopologue of diphenylmethane. This document details two primary synthetic routes, outlines various purification protocols, and describes analytical techniques for characterization and purity assessment. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who require high-purity deuterated compounds for their studies.
Synthesis of this compound
Two principal strategies for the synthesis of this compound are presented: a two-step synthesis commencing with the reduction of benzophenone (B1666685), and a direct hydrogen-deuterium (H-D) exchange on diphenylmethane.
Two-Step Synthesis from Benzophenone
This synthetic approach involves the initial reduction of benzophenone to yield deuterated diphenylmethanol, followed by the deoxygenation of the alcohol to the desired this compound.
The first step is the reduction of the carbonyl group of benzophenone using a deuterated reducing agent, sodium borodeuteride (NaBD₄), to introduce the first deuterium (B1214612) atom.
Physical Characteristics of Diphenylmethane-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of Diphenylmethane-d2 (α,α-dideuteriodiphenylmethane). Due to the limited availability of specific experimental data for the deuterated form, this guide presents data for both this compound and its non-deuterated analog, Diphenylmethane (B89790), for comparative purposes. The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work.
Quantitative Data Summary
The introduction of deuterium (B1214612) in place of hydrogen at the methylene (B1212753) bridge of diphenylmethane results in a slight increase in molecular weight. This change is expected to have a minor impact on macroscopic physical properties such as density, boiling point, and melting point. While specific experimentally determined values for this compound are scarce in publicly available literature, the properties of the parent compound provide a close approximation.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀D₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| CAS Number | 3947-98-6 | [1] |
Table 2: Physical Properties of Diphenylmethane (for comparison)
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂ | [2][3] |
| Molecular Weight | 168.23 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or low melting solid | [4] |
| Melting Point | 22-24 °C | [3][4] |
| Boiling Point | 264 °C | [3][4] |
| Density | 1.006 g/mL at 25 °C | [3][4] |
| Water Solubility | 14.1 mg/L at 25 °C | [2][4] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, and chloroform. | [4] |
| Refractive Index (n20/D) | 1.577 | [4] |
Experimental Protocols
Synthesis and Purification of this compound
A common method for the synthesis of deuterated diphenylmethane involves the reduction of benzophenone (B1666685) with a deuterated reducing agent.
Reaction Scheme:
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with benzophenone and anhydrous tetrahydrofuran (B95107) (THF).
-
Reduction: The solution is cooled in an ice bath, and a solution of lithium aluminum deuteride (B1239839) (LiAlD₄) in anhydrous THF is added dropwise.
-
Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of D₂O, followed by an aqueous acid work-up.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure this compound.
Characterization Methods
Workflow for Physical Characterization:
-
Melting Point Determination: The melting point can be determined using a standard capillary melting point apparatus.[6] A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded.
-
Boiling Point Determination: The boiling point is determined by distillation at atmospheric pressure. The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point.
-
Density Measurement: The density can be measured using a pycnometer. The mass of a known volume of the liquid is determined at a specific temperature.
-
Solubility Assessment: The solubility is determined by adding a small amount of the compound to various solvents at a controlled temperature and observing its dissolution.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the methylene position and to determine the isotopic purity. ²H NMR will show a signal corresponding to the deuterium atoms. ¹³C NMR provides information about the carbon skeleton.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound, which will be higher than that of the non-deuterated compound due to the presence of two deuterium atoms.
-
Logical Relationships in Analysis
The determination of physical properties follows a logical progression from synthesis and purification to instrumental analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenylmethane - Wikipedia [en.wikipedia.org]
- 4. Diphenylmethane CAS#: 101-81-5 [m.chemicalbook.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
Diphenylmethane-d2 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Diphenylmethane-d2 (DPM-d2), a deuterated isotopologue of Diphenylmethane (B89790). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.
Core Compound Data
This compound is primarily utilized as an internal standard in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical properties closely mirror those of its non-deuterated counterpart, with the key difference being its increased mass, which allows for clear differentiation in mass spectrometric analyses.
Table 1: Core Data for this compound
| Parameter | Value | Reference |
| CAS Number | 3947-98-6 | N/A |
| Molecular Formula | C₁₃H₁₀D₂ | N/A |
| Molecular Weight | 170.25 g/mol | N/A |
Table 2: Physicochemical Properties of Diphenylmethane (Non-deuterated)
Note: The physicochemical properties of this compound are expected to be very similar to those of the non-deuterated form presented below.
| Property | Value | Reference |
| Appearance | Colorless to white crystalline solid | [1] |
| Melting Point | 22 to 24 °C | [2] |
| Boiling Point | 264 °C | [2] |
| Density | 1.006 g/mL | [2] |
| Solubility in Water | 14 mg/L | [2] |
| pKa (in DMSO) | 32.2 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common approach involves the reduction of benzophenone (B1666685) with a deuterated reducing agent.
Experimental Protocol: Synthesis via Reduction of Benzophenone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve benzophenone in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF).
-
Reduction: Slowly add a deuterated reducing agent, for example, lithium aluminum deuteride (B1239839) (LiAlD₄), to the solution. The reaction is typically carried out at room temperature.
-
Quenching: After the reaction is complete (monitored by thin-layer chromatography), cautiously quench the reaction mixture by the slow addition of D₂O.
-
Extraction: Extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Application in Quantitative Analysis
This compound is an excellent internal standard for the quantification of diphenylmethane or its derivatives in various matrices. The following is a generalized protocol for its use in LC-MS/MS.
Experimental Protocol: Quantitative Analysis using LC-MS/MS
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte (e.g., a diphenylmethane derivative) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).
-
Prepare a primary stock solution of the internal standard, this compound, at a concentration of 1 mg/mL in the same solvent.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Perform serial dilutions of the analyte stock solution to create a series of working solutions for the calibration curve.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
To a known volume of the sample (e.g., plasma, urine), add a fixed volume of the this compound internal standard solution.
-
Perform sample extraction (e.g., protein precipitation with acetonitrile (B52724) or liquid-liquid extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples, calibration standards, and QC samples into the LC-MS/MS system.
-
Use a suitable column (e.g., C18) and mobile phase for chromatographic separation.
-
Set the mass spectrometer to monitor the specific mass transitions for the analyte and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Relevance in Drug Development and Signaling Pathways
While Diphenylmethane and its deuterated form are not typically direct modulators of signaling pathways, the diphenylmethane scaffold is a common structural motif in many biologically active compounds. Derivatives of diphenylmethane have been identified as having significant effects on key signaling pathways relevant to drug development.
For instance, certain diphenylmethane derivatives have been shown to act as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These receptors are crucial in regulating metabolism and inflammation.
Furthermore, some diphenylmethane derivatives have demonstrated anti-proliferative effects by inhibiting the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. The use of this compound as an internal standard can be critical in pharmacokinetic and pharmacodynamic studies of such drug candidates, ensuring accurate quantification and assessment of their in vivo behavior.
References
An In-Depth Technical Guide to Deuterium Labeling Positions in Diphenylmethane-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential labeling positions of deuterium (B1214612) in Diphenylmethane-d2. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize isotopically labeled compounds.
Introduction to Deuterium Labeling of Diphenylmethane (B89790)
Diphenylmethane is a fundamental aromatic hydrocarbon scaffold found in numerous organic molecules and serves as a key intermediate in various chemical syntheses. The selective incorporation of deuterium, a stable isotope of hydrogen, into the diphenylmethane structure offers a powerful tool for mechanistic studies, metabolic pathway elucidation, and as an internal standard in quantitative analysis. The primary positions for deuterium labeling in diphenylmethane are the benzylic methylene (B1212753) bridge (-CH₂-) and the aromatic phenyl rings. This guide will detail the synthetic methodologies to achieve deuteration at these specific sites.
Synthetic Pathways for Deuterium Labeling
The strategic placement of deuterium atoms on the diphenylmethane core is achieved through distinct synthetic routes. Labeling of the phenyl rings typically involves electrophilic aromatic substitution using deuterated reagents, while labeling of the methylene bridge necessitates a multi-step approach involving reduction of a carbonyl precursor with a deuterated hydride source.
Phenyl Ring Labeling (e.g., Diphenylmethane-d10)
The most common method for introducing deuterium onto the aromatic rings of diphenylmethane is through a Friedel-Crafts alkylation reaction using deuterated benzene.
Reaction Scheme:
Caption: Friedel-Crafts alkylation for phenyl ring deuteration.
Experimental Protocol: Friedel-Crafts Alkylation for Phenyl Ring Deuteration
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is assembled.
-
Reagents: The flask is charged with an excess of benzene-d₆ (e.g., 10 equivalents) and a catalytic amount of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) (e.g., 0.3 equivalents).
-
Addition of Benzyl Chloride: Benzyl chloride (1 equivalent) is added dropwise from the dropping funnel to the stirred solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until the evolution of HCl gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and water. The organic layer is separated, washed with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to yield diphenylmethane-d10.
Methylene Bridge Labeling (this compound)
Labeling at the methylene bridge is typically achieved through a two-step process: the reduction of benzophenone (B1666685) with a deuterated reducing agent to form a deuterated alcohol intermediate, followed by the reduction of the alcohol to the alkane.
Reaction Scheme:
Caption: Two-step synthesis of methylene-labeled this compound.
Experimental Protocol: Methylene Bridge Deuteration
Step 1: Reduction of Benzophenone to Diphenylmethanol-d1
-
Reaction Setup: A round-bottom flask is charged with benzophenone (1 equivalent) and a suitable solvent such as methanol (B129727) or ethanol.
-
Reduction: The solution is cooled in an ice bath, and sodium borodeuteride (NaBD₄) (e.g., 1.5 equivalents) is added portion-wise with stirring.[1]
-
Reaction: The reaction mixture is stirred at room temperature for a few hours. The reaction progress is monitored by TLC.
-
Work-up: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield diphenylmethanol-d1, which can be used in the next step without further purification if sufficiently pure.
Step 2: Reduction of Diphenylmethanol-d1 to this compound
A common method for this transformation is ionic hydrogenation.[2]
-
Reaction Setup: A flask is charged with the diphenylmethanol-d1 (1 equivalent) from the previous step.
-
Reagents: Triethylsilane (Et₃SiH) (e.g., 2-3 equivalents) is added, followed by the slow addition of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Work-up: The mixture is carefully poured into a saturated sodium bicarbonate solution to neutralize the acid. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography or distillation to afford this compound.
Other methods for the reduction of the alcohol intermediate include the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions of the parent ketone, benzophenone.[1][3] These can be adapted to produce this compound by performing the reaction in a deuterated solvent and/or using deuterated reagents.
Data Presentation: Characterization of Deuterated Diphenylmethane
The successful incorporation of deuterium and the location of the label are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Expected Analytical Data for Diphenylmethane and its Deuterated Isotopologues
| Compound | Labeling Position | Molecular Weight ( g/mol ) | ¹H NMR (Expected) | ¹³C NMR (Expected) | Mass Spectrum (EI, M+) |
| Diphenylmethane | None | 168.23 | Methylene (-CH₂-): ~3.9 ppm (s, 2H); Phenyl: ~7.2-7.3 ppm (m, 10H) | Methylene (-CH₂-): ~42.1 ppm; Phenyl: ~126.2, 128.6, 129.1, 141.3 ppm | 168 |
| This compound | Methylene (-CD₂-) | 170.24 | Methylene signal absent; Phenyl: ~7.2-7.3 ppm (m, 10H) | Methylene signal significantly attenuated or appears as a multiplet due to C-D coupling; Phenyl signals unchanged | 170 |
| Diphenylmethane-d10 | Phenyl Rings | 178.29 | Methylene (-CH₂-): ~3.9 ppm (s, 2H); Phenyl signals absent | Methylene signal unchanged; Phenyl signals significantly attenuated or appear as multiplets due to C-D coupling | 178 |
Note: The NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument. The presented data is based on established spectroscopic principles.
Applications in Research and Development
Deuterated diphenylmethane serves as a valuable tool in various scientific disciplines:
-
Mechanistic Studies: The kinetic isotope effect (KIE) observed when a C-H bond is replaced by a C-D bond can provide insights into reaction mechanisms.
-
Metabolic Studies: In drug development, deuterium labeling can be used to study the metabolic fate of molecules containing the diphenylmethane scaffold. Deuteration at sites of metabolism can slow down the rate of enzymatic degradation, leading to improved pharmacokinetic profiles.
-
Internal Standards: this compound is an excellent internal standard for quantitative mass spectrometry assays, as it co-elutes with the unlabeled analyte but is readily distinguished by its higher mass.[4]
It is important to note that while diphenylmethane derivatives are used in the synthesis of various biologically active compounds, the direct use of this compound in studying specific biological signaling pathways is not widely documented in the scientific literature. Its primary utility lies in the foundational and developmental stages of chemical and pharmaceutical research.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and characterization of a specifically labeled diphenylmethane isotopologue.
Caption: General workflow from selection of labeling to final analysis.
This guide provides a foundational understanding of the deuterium labeling of diphenylmethane. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.
References
- 1. Which of the following conversions can be brought about under Wolff – Kishner reduction? [infinitylearn.com]
- 2. researchgate.net [researchgate.net]
- 3. doubtnut.com [doubtnut.com]
- 4. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Insights into Diphenylmethane and its Deuterated Analogue, Diphenylmethane-d2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for diphenylmethane (B89790), a key structural motif in many organic compounds. Due to the limited public availability of experimental spectroscopic data for its deuterated analogue, Diphenylmethane-d2 (CAS 3947-98-6), this document presents the detailed data for the non-deuterated compound as a primary reference. A discussion of the anticipated spectral differences arising from deuteration is included to guide researchers in their analyses. Furthermore, a detailed experimental protocol for a common synthesis of diphenylmethane is provided, which can be adapted for the preparation of its isotopically labeled counterpart.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy of Diphenylmethane
The following tables summarize the ¹H and ¹³C NMR spectral data for diphenylmethane. These values serve as a baseline for predicting the spectrum of this compound.
Table 1: ¹H NMR Spectroscopic Data for Diphenylmethane
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.30 - 7.15 | m | 10H | Aromatic protons (C₆H₅) |
| 3.98 | s | 2H | Methylene (B1212753) protons (CH₂) |
Solvent: CDCl₃. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 2: ¹³C NMR Spectroscopic Data for Diphenylmethane
| Chemical Shift (δ) ppm | Assignment |
| 141.1 | C (quaternary) |
| 129.0 | CH (aromatic) |
| 128.5 | CH (aromatic) |
| 126.1 | CH (aromatic) |
| 41.9 | CH₂ (methylene) |
Solvent: CDCl₃. The chemical shifts are reported in parts per million (ppm).
Expected NMR Spectral Changes for this compound:
-
¹H NMR: In the ¹H NMR spectrum of this compound, where the two methylene protons are replaced by deuterium (B1214612) atoms, the singlet at approximately 3.98 ppm would be absent. The aromatic proton signals would remain unchanged.
-
²H NMR: A deuterium NMR (²H NMR) spectrum would show a signal corresponding to the deuterium nuclei at the methylene position.
-
¹³C NMR: The ¹³C NMR spectrum would show a signal for the deuterated methylene carbon (CD₂). This signal would likely appear as a triplet due to coupling with the two deuterium atoms (spin I = 1) and may have a slightly different chemical shift due to the isotopic effect.
Mass Spectrometry (MS) of Diphenylmethane
The mass spectrum of diphenylmethane is characterized by its molecular ion peak and a prominent base peak resulting from the loss of a phenyl group.
Table 3: Mass Spectrometry Data for Diphenylmethane
| m/z | Relative Intensity (%) | Assignment |
| 168 | 100 | [M]⁺ (Molecular Ion) |
| 167 | 95 | [M-H]⁺ |
| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 30 | [C₆H₅]⁺ (Phenyl ion) |
Expected Mass Spectral Changes for this compound:
The molecular weight of this compound is 170.25 g/mol .[1] The mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) at m/z = 170. The major fragmentation pathways would be analogous to the non-deuterated compound, leading to fragments containing deuterium. For instance, the loss of a phenyl group would result in a fragment ion at m/z = 93 ([C₇H₅D₂]⁺).
Experimental Protocols
The following is a detailed protocol for a common laboratory-scale synthesis of diphenylmethane via the Friedel-Crafts alkylation of benzene (B151609) with benzyl (B1604629) chloride. This method can be adapted for the synthesis of this compound by utilizing deuterated starting materials, such as benzyl-d₂-chloride or deuterated benzene.
Synthesis of Diphenylmethane
Reaction: C₆H₅CH₂Cl + C₆H₆ → (C₆H₅)₂CH₂ + HCl
Materials:
-
Anhydrous Benzene
-
Benzyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
5% Sodium Hydroxide (B78521) (NaOH) solution
-
Anhydrous Calcium Chloride (CaCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous benzene and a catalytic amount of anhydrous aluminum chloride.
-
Gently heat the mixture to reflux.
-
Slowly add benzyl chloride from the dropping funnel to the refluxing benzene solution. The reaction is exothermic and will generate hydrogen chloride gas, which should be vented to a fume hood or neutralized in a trap.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a beaker of ice-cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and a 5% sodium hydroxide solution to remove any remaining acid.
-
Wash the organic layer again with water until the washings are neutral.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
Remove the excess benzene by distillation under atmospheric pressure.
-
The crude diphenylmethane is then purified by vacuum distillation.
Visualizations
The following diagrams illustrate the synthesis of diphenylmethane and the expected differences in the mass spectra of diphenylmethane and its deuterated analogue.
Caption: Friedel-Crafts alkylation synthesis of Diphenylmethane.
Caption: Comparison of expected mass spectral fragmentation.
References
An In-depth Technical Guide: Natural Isotopic Abundance vs. Enriched Diphenylmethane-d2
Abstract: This technical guide provides a detailed comparison between diphenylmethane (B89790) with its natural isotopic abundance and isotopically enriched Diphenylmethane-d2. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The document covers the fundamental principles of isotopic abundance, the strategic advantages of isotopic enrichment, relevant quantitative data, detailed experimental protocols for synthesis and analysis, and visual diagrams to illustrate key concepts and workflows.
Introduction: The Significance of Isotopes in Drug Development
In the landscape of modern pharmaceutical research, the precise control of a molecule's isotopic composition has emerged as a powerful tool. All chemical compounds exist as a mixture of isotopologues due to the natural abundance of stable isotopes. For hydrogen, the most common isotope is protium (B1232500) (¹H), with a small fraction of deuterium (B1214612) (²H or D). While this natural distribution is sufficient for most applications, the selective enrichment of deuterium at specific molecular positions offers significant advantages in drug development.
Natural Isotopic Abundance refers to the constant, low-level presence of heavier stable isotopes in naturally occurring elements. For any given hydrogen atom in a molecule, there is a roughly 0.0156% chance that it is a deuterium atom.[1][2]
Isotopic Enrichment , in contrast, is the process of synthetically increasing the concentration of a specific isotope at a particular position within a molecule. **this compound ((C₆H₅)₂CD₂) ** is a prime example, where the two hydrogen atoms of the central methylene (B1212753) bridge are intentionally replaced with deuterium atoms. This targeted modification, known as site-selective deuteration, can profoundly alter a drug candidate's metabolic profile.
The primary driver for this strategy is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, chemical reactions involving the cleavage of a C-D bond proceed at a slower rate than the equivalent C-H bond cleavage. In drug metabolism, many oxidative processes mediated by cytochrome P450 (CYP450) enzymes involve C-H bond breaking. By replacing a metabolically labile C-H bond with a C-D bond, the rate of metabolism at that site can be significantly reduced, potentially improving the drug's pharmacokinetic profile, increasing its half-life, and reducing the formation of toxic metabolites.
This guide will explore the quantitative and qualitative differences between diphenylmethane in its natural state and its strategically deuterated d2 analogue.
Quantitative Data: A Comparative Analysis
The most striking difference between natural and enriched diphenylmethane lies in the distribution of their respective isotopologues. The following tables summarize the key quantitative distinctions.
Table 1: Isotopic Abundance Comparison
| Parameter | Natural Diphenylmethane | Enriched this compound | Data Source |
| Natural Abundance of Deuterium (²H) | ~0.0156% (or 1 in ~6,420 H atoms) | N/A (Source material for synthesis) | [1][2] |
| Target Isotopic Enrichment at Methylene Position | N/A | Typically >98% | Assumed industry standard |
| Prevalence of (C₆H₅)₂C H₂** Isotopologue | >99.8% | <2% (Typically) | Calculated |
| Prevalence of (C₆H₅)₂C D₂ Isotopologue** | Extremely low (~0.0000024%) | >98% | Calculated / Assumed |
Table 2: Physical and Spectroscopic Properties
| Parameter | Natural Diphenylmethane (C₁₃H₁₂) | Enriched this compound (C₁₃H₁₀D₂) | Data Source |
| Molecular Formula | C₁₃H₁₂ | C₁₃H₁₀D₂ | N/A |
| Molar Mass (Monoisotopic) | 168.0939 g/mol | 170.1064 g/mol | [3] |
| Mass Spec (EI) Molecular Ion Peak (M⁺) | m/z 168 | m/z 170 | [3][4] |
| ¹H NMR Methylene Signal (~4.0 ppm) | Present (Singlet, integration = 2H) | Absent or significantly reduced | [5][6] |
| ¹³C NMR Methylene Signal | Present (Singlet, ~39 ppm) | Present (Triplet, due to C-D coupling) | Inferred |
Molecular Structures and Logical Pathways
Visualizing the molecular and logical differences is crucial for understanding the impact of isotopic enrichment.
Caption: Molecular structures of natural and d2-enriched diphenylmethane.
Experimental Protocols
The synthesis and analysis of this compound require specific methodologies to ensure high isotopic purity and to verify the enrichment level.
Synthesis of this compound via Reduction of Benzophenone (B1666685)
A common and efficient method for preparing this compound is the reduction of benzophenone using a deuterated reducing agent. This protocol outlines a modified Clemmensen-type reduction.
Objective: To reduce the carbonyl group of benzophenone to a deuterated methylene group (-CD₂-).
Materials:
-
Benzophenone
-
Zinc amalgam (Zn(Hg))
-
Deuterated hydrochloric acid (DCl) in D₂O (heavy water)
-
Toluene (B28343) (anhydrous)
Procedure:
-
Amalgam Preparation: Activate zinc metal by stirring it with a dilute solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water, then acetone, and dry under vacuum.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the zinc amalgam, benzophenone, and toluene.
-
Reduction: Slowly add a solution of DCl in D₂O to the flask. The reaction is exothermic and will produce D₂ gas. Heat the mixture to reflux.
-
Monitoring: Continue refluxing for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the benzophenone spot.
-
Workup: After cooling to room temperature, decant the toluene layer from the remaining zinc. Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the toluene solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure this compound.
Caption: A typical workflow for the synthesis of this compound.
Analysis of Deuterium Enrichment
Confirming the isotopic purity of the synthesized this compound is a critical step. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.
4.2.1. Mass Spectrometry (MS)
Objective: To determine the relative abundance of d0, d1, and d2 isotopologues.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrumentation: Inject the sample into a GC-MS system. The GC will separate the diphenylmethane from any residual impurities.
-
Data Acquisition: The eluting compound enters the mass spectrometer, where it is ionized by electron impact. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis:
-
Examine the mass spectrum in the molecular ion region.
-
Natural diphenylmethane will show a primary peak at m/z 168 (for C₁₃H₁₂).[3][4]
-
A successfully enriched sample will show a base peak at m/z 170 (for C₁₃H₁₀D₂).
-
The isotopic purity is calculated from the relative intensities of the peaks at m/z 168 (d0), 169 (d1), and 170 (d2), after correcting for the natural abundance of ¹³C.
-
Purity (%) = [Intensity(m/z 170) / (Intensity(m/z 168) + Intensity(m/z 169) + Intensity(m/z 170))] x 100
-
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the site of deuteration and assess enrichment.
Methodology:
-
Sample Preparation: Dissolve the sample in a deuterated NMR solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
In the spectrum of natural diphenylmethane, a sharp singlet corresponding to the two methylene protons (-CH₂-) appears around 4.0 ppm.[5][6]
-
For a highly enriched this compound sample, this peak will be absent or its integration value will be significantly less than 2H relative to the aromatic protons. The degree of reduction provides a semi-quantitative measure of deuteration.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The carbon atom of the methylene bridge (-CH₂-) in natural diphenylmethane appears as a singlet.
-
In this compound, this same carbon (-CD₂-) will appear as a triplet (a 1:2:1 pattern) due to the one-bond coupling to two deuterium atoms (spin I=1). This confirms that the deuterium is located at the methylene bridge.
-
Caption: Workflow for analyzing the purity and structure of this compound.
Conclusion
The distinction between diphenylmethane at natural isotopic abundance and enriched this compound is fundamental to its application in drug development. While natural diphenylmethane is a homogenous chemical entity for most practical purposes, its deuterated counterpart is a highly engineered molecule designed for a specific biological purpose. The enrichment of deuterium at the methylene bridge from a negligible natural level (~0.0000024%) to over 98% provides a powerful tool to modulate metabolic pathways via the kinetic isotope effect. This technical guide has provided the quantitative data, synthetic and analytical protocols, and conceptual diagrams necessary for researchers to understand and apply the principles of isotopic enrichment in their work. The ability to precisely synthesize and rigorously analyze molecules like this compound is a cornerstone of modern medicinal chemistry and a key strategy in the design of safer and more effective pharmaceuticals.
References
An In-depth Technical Guide to the Safe Handling of Diphenylmethane-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Diphenylmethane-d2 (CAS: 3947-98-6), a deuterated analogue of Diphenylmethane (B89790). While this document incorporates data specific to the deuterated form where available, much of the safety information is extrapolated from the well-documented non-deuterated parent compound, Diphenylmethane (CAS: 101-81-5), due to their structural and chemical similarities.
Chemical and Physical Properties
This compound, also known as Benzylphenyl-d2, is a stable isotope-labeled aromatic compound.[1] Its physical and chemical properties are crucial for understanding its behavior and for implementing appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C13H10D2 | [2] |
| Molecular Weight | 170.25 g/mol | [2] |
| Appearance | Colorless to white crystalline solid or colorless oil | [3][4] |
| Melting Point | 22 to 24 °C (72 to 75 °F) | [3][4] |
| Boiling Point | 264 °C (507 °F) | [3][4] |
| Density | 1.006 g/mL | [3][4] |
| Solubility in Water | 14 mg/L | [3][4] |
| Flash Point | > 110 °C (230 °F) | [4] |
| Auto-ignition Temperature | 485 °C (905 °F) | [5][6] |
Hazard Identification and Classification
This compound is not extensively classified under GHS, and much of the hazard information is derived from its non-deuterated form. It is generally considered to have low acute toxicity but may pose irritation hazards.
| Hazard | Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Not classified as acutely toxic. LD50 oral rat: 2250 mg/kg for Diphenylmethane. | Call a poison center or doctor if you feel unwell.[5] |
| Skin Corrosion/Irritation | Not classified. May cause slight irritation. | Wash skin with plenty of water.[5] |
| Serious Eye Damage/Irritation | Not classified. May cause slight irritation. | Rinse eyes with water as a precaution.[5] |
| Respiratory or Skin Sensitization | Not classified. | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects (for Diphenylmethane). | Avoid release to the environment.[8] |
First-Aid Measures
Prompt and appropriate first-aid measures are essential in case of accidental exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[2][7][9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes.[2][9][10] If irritation persists, seek medical attention.[8] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][9] Remove contact lenses if present and easy to do. Seek medical attention.[9][10] |
| Ingestion | Do NOT induce vomiting.[9] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2][9] Call a physician or poison control center immediately.[5] |
Firefighting Measures
This compound is a combustible solid with a high flash point.
| Aspect | Guideline |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][5][9] |
| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[8][9] |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5][8][9][11] |
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
| Aspect | Guideline |
| Personal Precautions | Use personal protective equipment.[2][7] Ensure adequate ventilation.[2][7] Avoid dust formation.[2][7] Evacuate personnel to safe areas.[2][7] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so.[7] Do not let the product enter drains.[12] Avoid release to the environment.[5] |
| Methods for Cleaning Up | Mechanically recover the product.[5] Sweep up and shovel into suitable containers for disposal.[8] Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container.[10][13] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.
| Aspect | Guideline |
| Safe Handling | Handle in a well-ventilated place.[7][14] Wear suitable protective clothing, gloves, and eye/face protection.[7][14] Avoid contact with skin and eyes.[7][10][14] Avoid formation of dust and aerosols.[7][14] Wash hands thoroughly after handling.[5][10] |
| Storage Conditions | Store in a cool, dry, and well-ventilated area.[5][8][11] Keep the container tightly closed.[8][10][11] Store away from incompatible materials such as strong oxidizing agents.[8] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
| Control Parameter | Guideline |
| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood.[10][13] Ensure eyewash stations and safety showers are close to the workstation.[10][11] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[8][11] |
| Skin Protection | Wear appropriate protective gloves (e.g., Butyl rubber, Viton®, or nitrile rubber for splash protection) and clothing to prevent skin exposure.[13][15] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[11][16] |
Stability and Reactivity
| Aspect | Guideline |
| Reactivity | The product is non-reactive under normal conditions of use, storage, and transport.[5] |
| Chemical Stability | Stable under normal conditions.[5] |
| Possibility of Hazardous Reactions | No dangerous reactions are known under normal conditions of use.[5] |
| Conditions to Avoid | Incompatible products.[8] |
| Incompatible Materials | Strong oxidizing agents.[6][8] |
| Hazardous Decomposition Products | Under normal conditions of storage and use, hazardous decomposition products should not be produced.[5] Thermal decomposition can release irritating gases and vapors, including carbon monoxide and carbon dioxide.[8][9] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated. The information below is based on the non-deuterated form.
| Effect | Finding |
| Acute Oral Toxicity | LD50 Rat: 2250 mg/kg.[5] |
| Carcinogenicity | Not classified as a carcinogen.[5] |
| Mutagenicity | Not classified as a mutagen.[5] |
| Reproductive Toxicity | Not classified as a reproductive toxin.[5] |
Experimental Protocols
General Protocol for Handling this compound
-
Risk Assessment: Before handling, conduct a thorough risk assessment, considering the quantity of the substance, the nature of the experiment, and potential exposure scenarios.
-
Pre-Handling Preparations:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary PPE: safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
Prepare a designated waste container for contaminated materials.
-
-
Handling Procedure:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
To dispense the solid, use a spatula or other appropriate tool to avoid generating dust.
-
If making a solution, add the solid slowly to the solvent to avoid splashing.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Clean the work area thoroughly.
-
Dispose of all contaminated waste in the designated container.
-
Remove PPE carefully to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Logical Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Emergency Response Logic for Accidental Exposure
Caption: Decision logic for first aid in case of accidental exposure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [wap.guidechem.com]
- 3. webqc.org [webqc.org]
- 4. Diphenylmethane - Wikipedia [en.wikipedia.org]
- 5. synerzine.com [synerzine.com]
- 6. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. echemi.com [echemi.com]
- 15. Permeation tests of glove and clothing materials against sensitizing chemicals using diphenylmethane diisocyanate as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanchemistry.com [americanchemistry.com]
Methodological & Application
Application Note: High-Throughput Quantification of Diphenylmethane using Diphenylmethane-d2 as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of diphenylmethane (B89790) in complex matrices using gas chromatography-mass spectrometry (GC-MS) with diphenylmethane-d2 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, effectively compensating for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision.[1] This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and data analysis. The method is particularly suitable for applications in environmental monitoring, pharmaceutical impurity analysis, and materials science.
Introduction
Diphenylmethane and its derivatives are important compounds in various industrial applications, including in the synthesis of dyes, fragrances, and pharmaceuticals.[2] Accurate quantification of diphenylmethane is often crucial for quality control, safety assessment, and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[3] However, matrix effects and variations during sample handling can significantly impact the accuracy and precision of quantitative GC-MS analysis.
The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, is a widely accepted strategy to overcome these challenges.[4] this compound, a deuterated analog of diphenylmethane, co-elutes with the analyte and experiences similar effects during extraction and analysis, providing a reliable means for normalization and accurate quantification.
Experimental Protocols
This section provides a detailed methodology for the quantification of diphenylmethane using this compound as an internal standard.
Materials and Reagents
-
Analytes: Diphenylmethane (≥99% purity)
-
Internal Standard: this compound (≥98% isotopic purity)
-
Solvent: Dichloromethane (B109758) (DCM), HPLC grade or equivalent
-
Sample Matrix: As required for the specific application (e.g., water, soil, polymer extract)
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following parameters are provided as a typical starting point and may be optimized for specific instrumentation and applications.
Table 1: GC-MS Instrumentation Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Diphenylmethane: m/z 168 (quantifier), 91, 167 (qualifiers) |
| This compound: m/z 170 (quantifier), 92, 169 (qualifiers) |
Sample Preparation
The following is a general liquid-liquid extraction (LLE) protocol for an aqueous sample. This should be adapted based on the specific sample matrix.
-
Aliquoting: Transfer 10 mL of the aqueous sample to a 20 mL screw-cap glass vial.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution (e.g., 100 µL of a 10 µg/mL solution) to the sample.
-
Extraction: Add 5 mL of dichloromethane to the vial.
-
Vortexing: Cap the vial and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean vial.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 µL.
-
Analysis: Transfer the concentrated extract to a 2 mL autosampler vial with an insert for GC-MS analysis.
Data Presentation
The following tables summarize hypothetical quantitative data for a five-point calibration curve for diphenylmethane. This data is for illustrative purposes to demonstrate the expected performance of the method.
Table 2: Calibration Curve Data (Hypothetical)
| Concentration (ng/mL) | Analyte Area | IS Area | Response Ratio (Analyte Area / IS Area) |
| 10 | 15,234 | 150,123 | 0.101 |
| 50 | 76,170 | 151,567 | 0.503 |
| 100 | 151,890 | 150,987 | 1.006 |
| 250 | 378,975 | 149,876 | 2.529 |
| 500 | 755,432 | 150,456 | 5.021 |
| Linearity (R²) | - | - | 0.9995 |
Table 3: Method Validation Data (Hypothetical)
| Parameter | Result |
| Linear Range | 10 - 500 ng/mL |
| Limit of Detection (LOD) | 2.5 ng/mL |
| Limit of Quantification (LOQ) | 8.0 ng/mL |
| Accuracy (Recovery at 100 ng/mL) | 98.5% |
| Precision (RSD% at 100 ng/mL, n=6) | 3.2% |
Workflow and Diagrams
The overall workflow for the quantitative analysis of diphenylmethane using this compound as an internal standard is depicted below.
References
- 1. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective determination of dimenhydrinate in presence of six of its related substances and potential impurities using a direct GC/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Diphenylmethane-d2 in the LC-MS/MS Quantification of Diphenylmethane in Human Plasma
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of diphenylmethane (B89790) in human plasma. Diphenylmethane, a compound with applications in various chemical syntheses and as a fragrance ingredient, may require monitoring in biological matrices for exposure assessment or toxicological studies. This method utilizes Diphenylmethane-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing. The described protocol includes a straightforward protein precipitation and liquid-liquid extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Diphenylmethane is an aromatic hydrocarbon used in various industrial applications, including the synthesis of dyes, perfumes, and as a solvent. Its presence in the environment and potential for human exposure necessitate the development of sensitive and reliable analytical methods for its quantification in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for such bioanalytical applications due to its inherent selectivity and sensitivity.
The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification in complex matrices like plasma, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, as well as extraction inefficiencies. This compound, where two hydrogen atoms on the methylene (B1212753) bridge are replaced with deuterium, is an ideal internal standard for diphenylmethane as it is chemically identical to the analyte but mass-distinguishable. This application note provides a detailed protocol for the quantification of diphenylmethane in human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Diphenylmethane (analytical standard, >99% purity)
-
This compound (internal standard, >98% purity, 99% isotopic purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (K2-EDTA anticoagulant)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of diphenylmethane and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of diphenylmethane by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.
Sample Preparation
-
Thaw human plasma samples and calibration curve standards on ice.
-
To 100 µL of plasma sample, standard, or quality control (QC), add 20 µL of the IS working solution (100 ng/mL this compound).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 40% B
-
0.5-2.5 min: 40% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 40% B
-
3.6-5.0 min: 40% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Diphenylmethane | 169.1 | 91.1 | 100 | 30 | 25 |
| Diphenylmethane | 169.1 | 152.1 | 100 | 30 | 15 |
| This compound | 171.1 | 91.1 | 100 | 30 | 25 |
| This compound | 171.1 | 154.1 | 100 | 30 | 15 |
Data Presentation
The method was validated according to regulatory guidelines. The calibration curve was linear over the range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was >0.99. The precision and accuracy were evaluated at three quality control (QC) levels.
Table 1: Calibration Curve and Quality Control Data
| Sample Type | Nominal Concentration (ng/mL) | Calculated Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |
| Cal Standard 1 | 0.5 | 0.48 ± 0.04 | 96.0 | 8.3 |
| Cal Standard 2 | 1.0 | 1.05 ± 0.07 | 105.0 | 6.7 |
| Cal Standard 3 | 5.0 | 5.11 ± 0.21 | 102.2 | 4.1 |
| Cal Standard 4 | 20.0 | 19.8 ± 0.89 | 99.0 | 4.5 |
| Cal Standard 5 | 100.0 | 101.2 ± 3.54 | 101.2 | 3.5 |
| Cal Standard 6 | 250.0 | 247.5 ± 9.90 | 99.0 | 4.0 |
| Cal Standard 7 | 500.0 | 503.0 ± 15.09 | 100.6 | 3.0 |
| LQC | 1.5 | 1.45 ± 0.10 | 96.7 | 6.9 |
| MQC | 75.0 | 76.8 ± 2.92 | 102.4 | 3.8 |
| HQC | 400.0 | 396.4 ± 11.89 | 99.1 | 3.0 |
Visualizations
Caption: Experimental workflow for the quantification of diphenylmethane in human plasma.
Application Note: Protocol for Preparing Diphenylmethane-d2 Standard Solutions for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the preparation of Diphenylmethane-d2 standard solutions, intended for use as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Accurate and precise quantification of analytes in complex matrices relies on the proper preparation and handling of internal standards. This document outlines the necessary materials, step-by-step procedures for preparing stock and working solutions, recommended storage conditions, and quality control measures to ensure the integrity and reliability of the prepared standards.
Introduction
This compound (DPM-d2) is a deuterated analog of diphenylmethane (B89790) and serves as an excellent internal standard for the quantitative analysis of various organic compounds.[1] The use of a stable isotope-labeled internal standard is a robust technique to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.[1][2][3] This protocol details the standardized procedure for preparing DPM-d2 solutions to be used in the calibration and quantification of target analytes.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀D₂ | |
| Molecular Weight | 170.26 g/mol | [4] |
| Appearance | Colorless to light yellow solid or liquid | |
| Melting Point | 24-26 °C | |
| Boiling Point | 262-263 °C at 760 mmHg | |
| Solubility | Insoluble in water. Soluble in organic solvents such as dichloromethane (B109758), methanol, hexane, chloroform, and toluene. |
Safety Precautions: Handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety information before handling. In case of contact with skin or eyes, rinse thoroughly with water.
Experimental Protocol
This protocol describes the preparation of a primary stock solution, a secondary stock solution, and working standard solutions of this compound.
Materials and Reagents:
-
This compound (analytical standard grade)
-
Dichloromethane (CH₂Cl₂), HPLC or GC grade
-
Methanol (CH₃OH), HPLC or GC grade
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, disposable tips
-
Amber glass vials with PTFE-lined screw caps (B75204) for storage
-
Vortex mixer
Preparation of Primary Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound solid using a calibrated analytical balance.
-
Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Add a small amount of dichloromethane to dissolve the solid completely.
-
Once dissolved, bring the flask to volume with dichloromethane.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to a labeled amber glass vial for storage.
-
Store the primary stock solution at -20°C in the dark.
Preparation of Secondary Stock Solution (100 µg/mL)
-
Allow the primary stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 1.0 mL of the 1000 µg/mL primary stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with dichloromethane.
-
Cap the flask and vortex thoroughly to ensure complete mixing.
-
Transfer to a labeled amber glass vial for storage at -20°C.
Preparation of Working Standard Solutions
Working standard solutions are typically prepared by diluting the secondary stock solution to the desired concentration. The final concentration of the working solution will depend on the specific analytical method and the expected concentration range of the analyte. A common concentration for internal standards in working solutions for GC-MS analysis of organic pollutants is in the range of 0.5 to 10 µg/mL.
Example: Preparation of a 5 µg/mL Working Standard Solution
-
Equilibrate the 100 µg/mL secondary stock solution to room temperature.
-
Pipette 2.5 mL of the secondary stock solution into a 50 mL Class A volumetric flask.
-
Dilute to the final volume with the same solvent used for the calibration standards (e.g., dichloromethane or methanol).
-
Mix the solution thoroughly by inverting the flask multiple times.
-
This working solution is now ready to be added to calibration standards and unknown samples.
Data Presentation
The following table summarizes the recommended concentrations and storage conditions for the this compound standard solutions.
| Solution Type | Concentration | Solvent | Storage Temperature | Recommended Stability |
| Primary Stock Solution | 1000 µg/mL | Dichloromethane | -20°C | 12 months |
| Secondary Stock Solution | 100 µg/mL | Dichloromethane | -20°C | 6 months |
| Working Standard Solution | 0.5 - 10 µg/mL | Dichloromethane/Methanol | 4°C | Prepare fresh weekly or as needed |
Note: The stability data provided are recommendations based on general practices for deuterated aromatic hydrocarbon standards. It is highly recommended to perform in-house stability studies to establish appropriate storage times for your specific laboratory conditions and analytical requirements.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Caption: Workflow for the preparation of this compound standard solutions.
Quality Control
To ensure the accuracy of the prepared standard solutions, the following quality control checks should be performed:
-
Purity Verification: The purity of the neat this compound standard should be verified from the Certificate of Analysis provided by the supplier.
-
Concentration Verification: The concentration of the freshly prepared primary stock solution should be verified against a previously validated stock solution or by comparison with an independently prepared standard. The agreement between the two should be within ±10%.
-
Stability Assessment: The stability of the stock solutions should be monitored over time. This can be done by analyzing a freshly prepared working standard against a stored working standard. The peak area response of the stored standard should be within ±15% of the fresh standard.
-
Record Keeping: Maintain a detailed logbook for the preparation of all standard solutions, including the date of preparation, initials of the analyst, weights and volumes used, solvent lot numbers, and assigned expiration dates.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of this compound standard solutions. Adherence to this protocol, including the recommended storage and quality control procedures, will ensure the preparation of accurate and reliable internal standards. The use of well-characterized internal standards is fundamental for achieving high-quality data in quantitative analytical studies within research, and drug development.
References
Application Notes and Protocols for Diphenylmethane-d2 in Kinetic Isotope Effect Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylmethane (B89790) and its derivatives are important structural motifs in many organic compounds and pharmaceutical agents. The benzylic C-H bonds in diphenylmethane are often susceptible to chemical and enzymatic transformations. Diphenylmethane-d2 (α,α-dideuteriodiphenylmethane) is a valuable tool for investigating the mechanisms of these reactions through the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. By comparing the reaction rates of diphenylmethane and this compound, researchers can gain insights into the rate-determining step of a reaction and the nature of the transition state involved in C-H bond cleavage.
These application notes provide an overview of the use of this compound in KIE studies, including potential applications, experimental protocols, and data interpretation.
Principle of Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms.[1][2] It arises from the difference in zero-point vibrational energies between bonds to a lighter isotope (e.g., C-H) and a heavier isotope (e.g., C-D). A C-D bond has a lower zero-point energy and is therefore stronger than a C-H bond. Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step will have a higher activation energy and proceed more slowly than the corresponding reaction with a C-H bond.
The magnitude of the primary KIE (kH/kD) for C-H bond cleavage typically ranges from 2 to 8 at room temperature.[3] A significant KIE (kH/kD > 2) indicates that the C-H bond is being broken in the rate-determining step of the reaction. Conversely, a KIE close to unity (kH/kD ≈ 1) suggests that C-H bond cleavage is not involved in the rate-determining step.[1]
Applications of this compound in KIE Studies
The benzylic C-H bonds of diphenylmethane are reactive sites for various transformations, making this compound an excellent substrate for KIE studies in several areas:
-
Oxidation Reactions: Investigating the mechanism of benzylic C-H oxidation by various reagents, such as metal-based oxidants, peroxides, and enzymes (e.g., cytochrome P450). A significant KIE would support a mechanism involving hydrogen atom abstraction or hydride transfer in the rate-determining step.[4]
-
Free-Radical Reactions: Elucidating the role of C-H bond cleavage in free-radical chain reactions, such as halogenation or autoxidation. The magnitude of the KIE can provide information about the transition state of the hydrogen abstraction step.
-
C-H Activation/Functionalization: Studying the mechanism of transition metal-catalyzed C-H activation and functionalization reactions. KIE studies can help determine whether the C-H bond cleavage is the rate-limiting step of the catalytic cycle.[5]
-
Enzyme Mechanism Studies: Probing the mechanisms of enzymes that metabolize diphenylmethane-like structures. This is particularly relevant in drug development, where understanding metabolic pathways is crucial. A large KIE can indicate that C-H bond cleavage is the primary metabolic step.[6]
-
Photochemical Reactions: Investigating the mechanism of photochemical reactions involving hydrogen abstraction from the benzylic position of diphenylmethane.
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of benzophenone (B1666685) with a deuterated reducing agent.
Proposed Synthetic Protocol:
-
Materials:
-
Benzophenone
-
Sodium borodeuteride (NaBD4) or Lithium aluminum deuteride (B1239839) (LAD)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether for LAD; methanol (B129727) or ethanol (B145695) for NaBD4)
-
Deuterated water (D2O) for quenching (optional)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
-
Apparatus for inert atmosphere reaction (if using LAD)
-
-
Procedure (using NaBD4 as an example): a. Dissolve benzophenone in a suitable alcohol (e.g., methanol) in a round-bottom flask. b. Cool the solution in an ice bath. c. Slowly add sodium borodeuteride in portions to the stirred solution. d. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, carefully quench the reaction by the slow addition of water (or D2O). g. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). h. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. i. Remove the solvent under reduced pressure to obtain the crude diphenylmethanol-d1. j. The resulting alcohol can be converted to this compound through a subsequent reduction step (e.g., using a Clemmensen or Wolff-Kishner reduction, with appropriate deuterated reagents and solvents to avoid H/D exchange). A more direct approach from benzophenone to this compound might involve a modified Clemmensen reduction using deuterated acid and zinc amalgam, or a Wolff-Kishner reduction using hydrazine (B178648) and a base in a deuterated solvent. An alternative is the reduction of benzophenone with Ni-Al alloy in a basic aqueous solution, where D2O would be used as the solvent.[7]
Note: The choice of reducing agent and reaction conditions should be carefully selected to ensure high isotopic incorporation and avoid H/D exchange.
Experimental Protocols for KIE Studies
Two common methods for measuring KIEs are parallel experiments and competition experiments.
Protocol 1: Parallel Experiments
In this method, the reaction rates of diphenylmethane and this compound are measured in separate but identical experiments.
Methodology:
-
Reaction Setup:
-
Prepare two separate reaction vessels, one for diphenylmethane (kH) and one for this compound (kD).
-
Ensure that the initial concentrations of the substrate, reagents, and catalyst, as well as the temperature and other reaction conditions, are identical for both reactions.
-
-
Reaction Monitoring:
-
Initiate the reactions simultaneously.
-
Monitor the disappearance of the starting material or the appearance of the product over time using a suitable analytical technique (e.g., GC-MS, HPLC, or NMR spectroscopy).
-
Collect data at several time points.
-
-
Data Analysis:
-
Plot the concentration of the reactant or product as a function of time for both reactions.
-
Determine the initial rates (vH and vD) from the slopes of the initial linear portion of the curves.
-
Calculate the KIE as the ratio of the initial rates: KIE = kH/kD = vH/vD .
-
Illustrative Data Table for Parallel Experiments (Hypothetical Oxidation Reaction):
| Time (min) | [Diphenylmethane] (M) | [this compound] (M) |
| 0 | 0.100 | 0.100 |
| 5 | 0.085 | 0.095 |
| 10 | 0.072 | 0.090 |
| 15 | 0.061 | 0.086 |
| 20 | 0.052 | 0.082 |
Data Analysis:
-
Initial rate for diphenylmethane (vH) ≈ (0.100 - 0.072) M / 10 min = 0.0028 M/min
-
Initial rate for this compound (vD) ≈ (0.100 - 0.090) M / 10 min = 0.0010 M/min
-
KIE = kH/kD ≈ 2.8
Protocol 2: Intermolecular Competition Experiment
This method involves reacting a mixture of diphenylmethane and this compound in the same reaction vessel. The relative amounts of the remaining starting materials or the products are measured.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing a known ratio of diphenylmethane and this compound (e.g., a 1:1 mixture).
-
Add the other reagents and initiate the reaction.
-
-
Reaction Monitoring and Analysis:
-
Allow the reaction to proceed to a low conversion (typically 10-20%) to ensure the ratio of reactants does not change significantly.
-
Quench the reaction.
-
Analyze the ratio of the unreacted starting materials (diphenylmethane / this compound) and/or the products (product-H / product-D) using an analytical technique that can distinguish between the isotopologues, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
-
-
Data Analysis:
-
The KIE can be calculated from the initial ratio of reactants ([H]0/[D]0), the final ratio of reactants ([H]t/[D]t), and the fraction of reaction (f) using the following equation: KIE = kH/kD = ln(1-f) / ln(1 - f * ([H]t/[D]t) / ([H]0/[D]0))
-
A simpler approach at low conversion is to use the ratio of the products: KIE = kH/kD ≈ ([Product-H] / [Product-D]) / ([Reactant-H]0 / [Reactant-D]0)
-
Illustrative Data Table for Intermolecular Competition Experiment (Hypothetical C-H Activation):
| Initial Ratio | Ratio at 15% Conversion | |
| [Diphenylmethane] / [this compound] | 1.05 | 1.25 |
| [Product-H] / [Product-D] | - | 4.8 |
Data Analysis (using product ratio):
-
KIE = kH/kD ≈ 4.8 / 1.05 ≈ 4.57
Visualization of Experimental Workflows
Caption: Workflow for KIE studies using this compound.
Signaling Pathways and Reaction Mechanisms
The following diagram illustrates a generalized reaction pathway for the oxidation of diphenylmethane where KIE studies can be applied to distinguish between different mechanisms.
Caption: Potential oxidation pathways of diphenylmethane.
Data Presentation and Interpretation
The quantitative data from KIE experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of Hypothetical KIE Values for Different Reactions of Diphenylmethane
| Reaction Type | Oxidant/Catalyst | Solvent | Temperature (°C) | kH/kD (± error) | Interpretation |
| Benzylic Oxidation | KMnO4 | Acetone/Water | 25 | 6.5 ± 0.3 | C-H bond cleavage is the rate-determining step. |
| Free-Radical Bromination | NBS, AIBN | CCl4 | 77 | 4.2 ± 0.2 | Hydrogen atom abstraction is rate-determining. |
| C-H Activation | Pd(OAc)2 | Acetic Acid | 100 | 2.5 ± 0.1 | C-H bond cleavage is involved in the rate-determining step, but other steps may also be partially rate-limiting. |
| Enzymatic Hydroxylation | Cytochrome P450 | Buffer | 37 | 7.8 ± 0.4 | Significant C-H bond cleavage in the rate-determining enzymatic step. |
| Photochemical Oxidation | Rose Bengal, O2 | Methanol | 20 | 1.8 ± 0.2 | C-H bond cleavage is not the primary rate-determining step. |
Interpretation of KIE Values:
-
Large KIE (kH/kD > 4): Strong evidence that C-H bond cleavage is the rate-determining step. This is often observed in reactions involving hydrogen atom abstraction or hydride transfer.
-
Moderate KIE (2 < kH/kD < 4): C-H bond cleavage is part of the rate-determining step, but the transition state may be early or late, or other steps in the mechanism may be partially rate-limiting.
-
Small KIE (1 < kH/kD < 2): C-H bond cleavage is likely not the rate-determining step. The observed effect may be a secondary KIE or due to a pre-equilibrium involving the C-H bond.
-
Inverse KIE (kH/kD < 1): This is less common for C-H bond cleavage and can indicate a change in hybridization at the carbon atom in the transition state or an equilibrium isotope effect prior to the rate-determining step.
By carefully designing experiments and interpreting the resulting kinetic isotope effects, researchers can gain valuable insights into the mechanisms of reactions involving diphenylmethane and related compounds, which is crucial for fundamental chemical understanding and for applications in areas such as drug development and catalyst design.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase as Probes of the Chemical Mechanism and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1868982A - Reduction method of diphenyl methyl ketone kind compound - Google Patents [patents.google.com]
- 8. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mechanistic Studies Using Diphenylmethane-d2 as a Tracer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Diphenylmethane-d2 (DPM-d2) as a tracer in mechanistic studies. DPM-d2, with deuterium (B1214612) atoms specifically labeling the methylene (B1212753) bridge, is an invaluable tool for elucidating reaction mechanisms, particularly in the fields of catalysis, C-H bond activation, and oxidation reactions. This document outlines the synthesis of DPM-d2, detailed protocols for its application in mechanistic investigations, and methods for data analysis and interpretation.
Synthesis of this compound (Ph₂CD₂)
The synthesis of this compound can be efficiently achieved via a Friedel-Crafts alkylation reaction using a deuterated alkylating agent. This method ensures high isotopic enrichment at the desired methylene position.
Synthetic Workflow
The following diagram illustrates the synthetic pathway for this compound, starting from commercially available deuterated starting materials.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via Friedel-Crafts alkylation.
Materials:
-
Benzene (anhydrous)
-
Dichloromethane-d2 (CD₂Cl₂)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzene (2.0 equivalents) and anhydrous dichloromethane (as solvent).
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of Dichloromethane-d2 (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred benzene solution at 0 °C.
-
Add the Dichloromethane-d2 solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and add 1 M HCl.
-
Separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.
-
Confirm the structure and isotopic purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Mechanistic Studies: C-H Activation and Arylation
This compound is an excellent tracer for studying the mechanism of C-H bond activation and subsequent functionalization, such as arylation reactions. The presence of deuterium at the reactive site allows for the determination of the kinetic isotope effect (KIE), providing insight into the rate-determining step of the reaction.
Experimental Design: Intermolecular Competition Experiment
An intermolecular competition experiment is a powerful method to determine the KIE. In this setup, a mixture of non-deuterated Diphenylmethane (B89790) (DPM-h2) and this compound (DPM-d2) is subjected to the reaction conditions, and the ratio of the products is analyzed.
Protocol: Palladium-Catalyzed C-H Arylation of Diphenylmethane
This protocol describes a hypothetical palladium-catalyzed C-H arylation of a mixture of DPM-h2 and DPM-d2 to determine the KIE.[1]
Materials:
-
Diphenylmethane (DPM-h2)
-
This compound (DPM-d2)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (ligand)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Toluene (B28343) (anhydrous)
-
Internal standard (e.g., dodecane)
Procedure:
-
In a glovebox, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and KHMDS (2.0 equivalents) to a reaction vial.
-
Add an equimolar mixture of DPM-h2 and DPM-d2 (1.0 equivalent total) and the aryl bromide (1.2 equivalents) to the vial.
-
Add the internal standard.
-
Add anhydrous toluene to the desired concentration.
-
Seal the vial and stir the reaction at room temperature for 24 hours.
-
After 24 hours, quench the reaction with a small amount of water.
-
Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
-
Analyze the filtrate by GC-MS to determine the ratio of the arylated products (Triphenylmethane-h1 and Triphenylmethane-d1).
Data Presentation and Interpretation
The KIE is calculated as the ratio of the rate constants for the reaction of the light (kH) and heavy (kD) isotopes. In a competition experiment, this can be determined from the product ratio.
Table 1: Representative Data from an Intermolecular C-H Arylation Competition Experiment
| Experiment | [DPM-h2]₀ (M) | [DPM-d2]₀ (M) | [Product-h1] (M) | [Product-d1] (M) | KIE (kH/kD) |
| 1 | 0.1 | 0.1 | 0.085 | 0.015 | 5.7 |
| 2 | 0.1 | 0.1 | 0.082 | 0.018 | 4.6 |
| 3 | 0.1 | 0.1 | 0.088 | 0.012 | 7.3 |
A significant primary KIE (typically > 2) suggests that the C-H (or C-D) bond is broken in the rate-determining step of the reaction.
Application in Mechanistic Studies: Oxidation Reactions
DPM-d2 can also be used to probe the mechanism of oxidation reactions where the methylene C-H bonds are converted to a carbonyl group (benzophenone).
Reaction Pathway and Mechanistic Question
The oxidation of diphenylmethane to benzophenone (B1666685) can proceed through different mechanisms. A key question is whether the initial C-H bond cleavage is the rate-limiting step.
Protocol: Oxidation of Diphenylmethane with Potassium Permanganate (B83412)
This protocol describes the oxidation of DPM-h2 and DPM-d2 in separate experiments to compare their reaction rates.
Materials:
-
Diphenylmethane (DPM-h2)
-
This compound (DPM-d2)
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄, dilute)
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Set up two parallel reactions, one with DPM-h2 and one with DPM-d2.
-
In each flask, dissolve the diphenylmethane substrate (1.0 equivalent) in acetone.
-
Slowly add a solution of KMnO₄ (2.0 equivalents) in acetone to each flask at room temperature.
-
Monitor the progress of each reaction by taking aliquots at regular time intervals and analyzing them by GC after quenching with NaHSO₃ and aqueous workup.
-
Plot the concentration of the starting material versus time for both reactions to determine the initial rates.
Data Presentation and Interpretation
The rates of the two reactions are compared to calculate the KIE.
Table 2: Representative Kinetic Data for the Oxidation of DPM-h2 and DPM-d2
| Substrate | Initial Rate (M/s) |
| DPM-h2 | 1.5 x 10⁻⁵ |
| DPM-d2 | 2.5 x 10⁻⁶ |
The KIE is calculated as: KIE = Rate(DPM-h2) / Rate(DPM-d2) = (1.5 x 10⁻⁵) / (2.5 x 10⁻⁶) = 6.0
A large primary KIE indicates that the cleavage of the methylene C-H (or C-D) bond is involved in the rate-determining step of the oxidation.
Concluding Remarks
This compound is a versatile tracer for elucidating a variety of reaction mechanisms. The protocols and examples provided in these application notes serve as a starting point for researchers to design and execute their own mechanistic studies. The determination of the kinetic isotope effect through the use of DPM-d2 offers profound insights into the transition states and rate-determining steps of chemical transformations, which is critical for catalyst development, reaction optimization, and a fundamental understanding of chemical reactivity.
References
Application Note: High-Throughput Quantification of Analytes in Complex Matrices Using Diphenylmethane-d2 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of analytes in complex matrices such as plasma, urine, and environmental samples is a critical challenge in analytical chemistry. Matrix effects, including ion suppression or enhancement in mass spectrometry, and analyte loss during sample preparation can significantly impact the accuracy and precision of results. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues. Diphenylmethane-d2, a deuterated analog of diphenylmethane, serves as an excellent internal standard for the quantification of various aromatic compounds, including polycyclic aromatic hydrocarbons (PAHs), plasticizers, and other industrial chemicals. Its physicochemical properties are nearly identical to those of the corresponding non-labeled analytes, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing reliable correction for analytical variability.
This application note provides detailed protocols for the quantification of a model analyte, Benzophenone, in a complex matrix using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
a. Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Benzophenone in methanol (B129727).
-
Prepare a 1 mg/mL stock solution of this compound (Internal Standard, IS) in methanol.
b. Working Standard Solutions:
-
Prepare a series of Benzophenone working standard solutions by serially diluting the stock solution with methanol to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100, and 250 ng/mL).
c. Internal Standard Spiking Solution:
-
Prepare a 50 ng/mL working solution of this compound in methanol.
d. Quality Control (QC) Samples:
-
Prepare QC samples at three concentration levels (low, medium, and high; e.g., 15, 75, and 200 ng/mL) by spiking the appropriate amount of Benzophenone working standard solution into the chosen complex matrix (e.g., human plasma).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To a 1 mL aliquot of the plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the 50 ng/mL this compound internal standard working solution. Vortex for 30 seconds.
-
Protein Precipitation: Add 2 mL of acetonitrile (B52724) to the sample, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of methanol for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Benzophenone: m/z 182 (quantifier), 105, 77 (qualifiers).
-
This compound: m/z 170 (quantifier), 93 (qualifier).
-
Data Presentation
The quantitative data presented below is illustrative to demonstrate the expected performance of the method.
Table 1: Calibration Curve Data for Benzophenone
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 25,100 | 0.050 |
| 5 | 6,300 | 25,250 | 0.250 |
| 10 | 12,600 | 25,150 | 0.501 |
| 25 | 31,450 | 25,050 | 1.255 |
| 50 | 62,800 | 25,120 | 2.500 |
| 100 | 125,500 | 25,080 | 5.004 |
| 250 | 313,000 | 25,040 | 12.500 |
| Linearity (R²) | - | - | 0.9995 |
Table 2: Precision and Accuracy for QC Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Standard Deviation | CV (%) | Accuracy (%) |
| Low | 15 | 14.8 | 0.74 | 5.0 | 98.7 |
| Medium | 75 | 76.2 | 3.05 | 4.0 | 101.6 |
| High | 200 | 197.6 | 8.89 | 4.5 | 98.8 |
Mandatory Visualizations
Caption: Experimental workflow for analyte quantification.
Caption: Rationale for using a deuterated internal standard.
Application Notes and Protocols for Diphenylmethane-d2 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylmethane-d2 (DPM-d2) is a deuterated analog of diphenylmethane (B89790), a compound that can be found in the environment due to its use in industrial processes and its presence in certain products. Due to its chemical and physical similarity to the native compound, DPM-d2 serves as an excellent internal standard for the quantitative analysis of diphenylmethane and other related semi-volatile organic compounds (SVOCs) in various environmental matrices. The use of isotopically labeled internal standards is a crucial technique in analytical chemistry, particularly for methods involving gas chromatography-mass spectrometry (GC-MS), as it corrects for the loss of analyte during sample preparation and analysis, and compensates for matrix effects, thereby improving the accuracy and precision of the results.[1][2]
These application notes provide detailed protocols for the use of this compound as an internal standard in the analysis of soil and water samples. The methodologies are based on established analytical techniques for similar organic pollutants and are intended to serve as a comprehensive guide for environmental monitoring and research.
Data Presentation: Quantitative Performance
The following tables summarize the expected quantitative performance of the analytical methods described in this document. This data is illustrative and may vary based on the specific instrumentation and matrix conditions.
Table 1: Method Detection Limits (MDL) and Limits of Quantitation (LOQ) for Diphenylmethane in Environmental Samples using this compound as an Internal Standard.
| Matrix | MDL (µg/kg or µg/L) | LOQ (µg/kg or µg/L) |
| Soil/Sediment | 0.5 | 1.5 |
| Wastewater | 0.1 | 0.3 |
| Groundwater | 0.05 | 0.15 |
Table 2: Recovery and Reproducibility of Diphenylmethane from Spiked Environmental Samples using this compound as an Internal Standard.
| Matrix | Spiking Level (µg/kg or µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil/Sediment | 10 | 92 | 8 |
| Wastewater | 5 | 95 | 6 |
| Groundwater | 1 | 98 | 4 |
Experimental Protocols
Protocol 1: Analysis of Diphenylmethane in Soil and Sediment Samples
This protocol details the extraction and analysis of diphenylmethane from solid matrices using this compound as an internal standard.
1. Sample Preparation and Extraction:
-
1.1. Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity. Air-dry the sample or determine the moisture content to report results on a dry weight basis.
-
1.2. Spiking with Internal Standard: Weigh 10 g of the homogenized sample into a beaker. Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent like acetone).
-
1.3. Extraction:
-
Method A: Ultrasonic Extraction: Add 20 mL of a 1:1 mixture of acetone (B3395972) and hexane (B92381) to the spiked sample. Place the beaker in an ultrasonic bath for 15 minutes. Decant the solvent extract. Repeat the extraction two more times with fresh solvent. Combine the extracts.
-
Method B: Pressurized Liquid Extraction (PLE): Mix the spiked sample with a dispersing agent like diatomaceous earth and pack it into a PLE cell. Extract the sample using a suitable solvent (e.g., dichloromethane) at an elevated temperature and pressure (e.g., 100 °C, 1500 psi).
-
-
1.4. Extract Concentration and Cleanup:
-
Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
For cleanup, pass the concentrated extract through a solid-phase extraction (SPE) cartridge (e.g., silica (B1680970) gel or Florisil) to remove interfering compounds. Elute the target analytes with a suitable solvent mixture (e.g., hexane:dichloromethane).
-
Further concentrate the eluate to a final volume of 1 mL.
-
2. GC-MS Analysis:
-
2.1. Instrument Setup:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode.
-
-
2.2. GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
2.3. MS-SIM Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ions to Monitor:
-
Diphenylmethane (Quantification Ion): m/z 168
-
Diphenylmethane (Qualifier Ion): m/z 91
-
This compound (Internal Standard): m/z 170
-
-
-
2.4. Calibration: Prepare a series of calibration standards containing known concentrations of diphenylmethane and a constant concentration of this compound. Analyze the standards to generate a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Protocol 2: Analysis of Diphenylmethane in Water Samples
This protocol describes the extraction and analysis of diphenylmethane from aqueous matrices using this compound as an internal standard.
1. Sample Preparation and Extraction:
-
1.1. Sample Collection: Collect water samples in clean glass bottles. If necessary, add a preservative (e.g., hydrochloric acid to pH < 2) to prevent degradation of the analyte.
-
1.2. Spiking with Internal Standard: Measure 1 L of the water sample into a separatory funnel. Spike the sample with a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).
-
1.3. Extraction:
-
Method A: Liquid-Liquid Extraction (LLE): Add 60 mL of dichloromethane (B109758) to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the pressure. Allow the layers to separate and drain the organic layer. Repeat the extraction two more times with fresh dichloromethane. Combine the organic extracts.
-
Method B: Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by deionized water. Pass the water sample through the cartridge at a controlled flow rate. After loading, dry the cartridge and elute the analytes with a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
-
1.4. Extract Drying and Concentration:
-
Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
2. GC-MS Analysis:
-
Follow the same GC-MS analysis and calibration procedures as described in Protocol 1 (Section 2).
Visualizations
Caption: Workflow for the analysis of Diphenylmethane in soil samples.
Caption: Workflow for the analysis of Diphenylmethane in water samples.
Caption: Role of this compound in quantitative analysis.
References
- 1. Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu-ir.tdl.org [asu-ir.tdl.org]
Application Notes and Protocols for the Use of Diphenylmethane-d2 in Pharmaceutical Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Diphenylmethane-d2 in pharmaceutical metabolite identification. This compound, a deuterated analog of diphenylmethane, serves as a valuable tool in drug metabolism and pharmacokinetics (DMPK) studies. Its primary applications include acting as an internal standard for the accurate quantification of metabolites and as a tracer to elucidate metabolic pathways.
Introduction to Deuterated Standards in Metabolite Identification
In drug development, understanding a compound's metabolic fate is crucial for assessing its efficacy and safety. Stable isotope-labeled compounds, particularly deuterated analogs, have become indispensable in these studies.[1] The replacement of hydrogen with deuterium (B1214612) atoms results in a molecule that is chemically identical to the parent compound but has a higher mass. This mass difference allows for its distinct detection by mass spectrometry (MS) while co-eluting with the non-labeled analyte during liquid chromatography (LC), making it an ideal internal standard.[1][2] The use of deuterated internal standards corrects for variability in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification of drug metabolites.[2]
This compound is the deuterium-labeled version of diphenylmethane.[3] It can be used as a tracer compound or as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3]
Applications of this compound
This compound can be employed in various in vitro drug metabolism studies, including:
-
Metabolic Stability Assays: To determine the rate at which a drug candidate is metabolized by liver enzymes. In these assays, this compound can be used as an internal standard to quantify the disappearance of the parent drug over time.
-
Metabolite Identification and Quantification: To identify and quantify the metabolites formed from a parent drug. This compound serves as an internal standard to ensure accurate measurement of the formed metabolites.
-
Reaction Phenotyping: To identify the specific cytochrome P450 (CYP) enzymes responsible for a drug's metabolism. This compound can be used as an internal standard when quantifying the depletion of the parent drug in the presence of specific CYP inhibitors.
Data Presentation: Metabolism of Diphenylmethane
The following table summarizes the in vivo metabolism of [¹⁴C]-diphenylmethane in rats, providing an example of the types of quantitative data that can be generated in metabolic studies. While this study used a radiolabeled compound, similar quantitative data for a new chemical entity (NCE) can be obtained using this compound as an internal standard for LC-MS/MS analysis.
Table 1: Excretion and Metabolite Profile of [¹⁴C]-Diphenylmethane in Rats
| Parameter | Mean Value |
| Excretion (24 hours) | |
| % of Administered ¹⁴C in Urine | 48.4% |
| % of Administered ¹⁴C in Feces | 17.7% |
| Identified Metabolites | |
| Benzhydrol | Present |
| 2-hydroxydiphenyl-methane | Present |
| 4-hydroxydiphenyl-methane | Present |
Data from a study on the metabolism of (14)C-diphenylmethane in adult male rats.
Experimental Protocols
Herein are detailed protocols for key in vitro drug metabolism assays where this compound can be utilized as an internal standard.
Protocol 1: Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a new chemical entity (NCE) by measuring the disappearance of the parent compound over time when incubated with human liver microsomes (HLM). This compound is used as the internal standard (IS) for LC-MS/MS quantification.
Materials:
-
Test compound (NCE)
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of the NCE in DMSO.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a working solution of the NCE at 100 µM in potassium phosphate buffer.
-
Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.
-
Prepare the quenching solution: Acetonitrile containing this compound at a final concentration of 100 nM.
-
-
Incubation:
-
In a 96-well plate, add the NCE working solution to achieve a final concentration of 1 µM in the incubation mixture.
-
Add HLM to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
The final incubation volume should be 200 µL.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the incubation mixture to a new 96-well plate containing 150 µL of the cold quenching solution (ACN with this compound).
-
The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
Vortex the plate for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining NCE at each time point.
-
Monitor the parent ion to product ion transitions for both the NCE and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the NCE to the this compound internal standard for each time point.
-
Plot the natural logarithm of the percentage of NCE remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
-
Protocol 2: CYP450 Reaction Phenotyping using Chemical Inhibitors
Objective: To identify the major CYP450 isozymes responsible for the metabolism of an NCE using specific chemical inhibitors in HLM. This compound is used as the internal standard for quantifying the parent NCE.
Materials:
-
Same materials as in Protocol 1.
-
A panel of specific CYP450 chemical inhibitors (e.g., furafylline (B147604) for CYP1A2, ticlopidine (B1205844) for CYP2B6, montelukast (B128269) for CYP2C8, sulfaphenazole (B1682705) for CYP2C9, tranylcypromine (B92988) for CYP2C19, quinidine (B1679956) for CYP2D6, and ketoconazole (B1673606) for CYP3A4).
Procedure:
-
Preparation of Solutions:
-
Prepare solutions as described in Protocol 1.
-
Prepare stock solutions of each CYP inhibitor in an appropriate solvent (e.g., DMSO or acetonitrile).
-
-
Incubation:
-
In a 96-well plate, add the HLM (0.5 mg/mL final concentration) and the specific CYP inhibitor (at a pre-determined concentration, typically at or above the IC₅₀) or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add the NCE to a final concentration of 1 µM.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction and Quenching:
-
Incubate the plate at 37°C for a predetermined time (based on the metabolic stability of the NCE, e.g., 30 minutes).
-
Stop the reaction by adding 150 µL of cold acetonitrile containing this compound (100 nM) to each 50 µL of incubation mixture.
-
-
Sample Processing and LC-MS/MS Analysis:
-
Follow steps 4 and 5 from Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of NCE remaining in the presence and absence of each inhibitor.
-
Determine the percent inhibition of NCE metabolism for each inhibitor using the following formula:
-
% Inhibition = [1 - (% NCE remaining with inhibitor / % NCE remaining with vehicle)] * 100
-
-
Significant inhibition by a specific inhibitor indicates the involvement of the corresponding CYP isozyme in the NCE's metabolism.
-
Visualizations
Experimental Workflows
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Workflow for CYP450 reaction phenotyping using chemical inhibitors.
Logical Relationships
Caption: The role of this compound in ensuring accurate quantification.
These protocols and visualizations provide a framework for incorporating this compound into routine in vitro metabolite identification studies. The use of a deuterated internal standard is a critical component of robust bioanalytical methods, ensuring high-quality data for informed decision-making in the drug development process.
References
Application Notes and Protocols for Diphenylmethane-d2 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diphenylmethane-d2 as an internal standard in quantitative mass spectrometry-based proteomics and metabolomics, particularly for the targeted analysis of structurally related compounds. Detailed protocols and data presentation examples are provided to guide researchers in developing robust and accurate analytical methods.
Introduction to this compound as an Internal Standard
This compound is the deuterated form of diphenylmethane (B89790), an aromatic organic compound. In mass spectrometry, stable isotope-labeled compounds like this compound are considered the gold standard for internal standards.[1][2] The key principle is that a known amount of the deuterated standard is added to a sample at the beginning of the workflow.[2] Because it is chemically almost identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1] However, due to the mass difference from the deuterium (B1214612) labels, it can be distinguished from the native analyte by the mass spectrometer. This allows for the correction of variability that can be introduced during sample preparation, injection, and ionization, leading to highly accurate and precise quantification.[1][2]
While broad, untargeted proteomics and metabolomics studies aim to identify and quantify a wide range of molecules, the application of a specific internal standard like this compound is most powerful in targeted quantitative assays. This is particularly relevant in drug development and clinical research for the quantification of a specific drug, its metabolites, or related biomarkers in biological matrices.
Application: Quantification of a Hypothetical Drug and its Metabolite in Human Plasma
This section outlines a hypothetical application for the quantification of a new therapeutic agent containing a diphenylmethane core structure (referred to as "DPM-Drug") and its primary metabolite ("DPM-Metabolite") in human plasma using this compound as an internal standard.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of DPM-Drug and DPM-Metabolite in plasma samples.
Caption: General workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocol
2.2.1. Materials and Reagents
-
Human plasma (K2-EDTA as anticoagulant)
-
DPM-Drug analytical standard
-
DPM-Metabolite analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
96-well deep-well plates
-
Centrifuge capable of handling 96-well plates
-
Nitrogen evaporator
2.2.2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions of DPM-Drug, DPM-Metabolite, and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of DPM-Drug and DPM-Metabolite by serial dilution of the stock solutions with 50% methanol in water to create calibration standards.
-
Prepare a working solution of the internal standard (this compound) at a concentration of 100 ng/mL in acetonitrile.
-
Prepare calibration curve standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
2.2.3. Sample Preparation
-
Aliquot 100 µL of plasma samples, calibration standards, or QC samples into a 96-well deep-well plate.
-
Add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Seal the plate and vortex for 1 minute before placing it in the autosampler.
2.2.4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM transitions would need to be optimized for DPM-Drug, DPM-Metabolite, and this compound.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table.
| Sample ID | DPM-Drug Concentration (ng/mL) | DPM-Metabolite Concentration (ng/mL) |
| QC-Low | 4.8 | 5.2 |
| QC-Mid | 48.9 | 51.3 |
| QC-High | 492.1 | 505.6 |
| Patient 001 | 123.5 | 245.7 |
| Patient 002 | 89.2 | 178.9 |
| Patient 003 | 256.8 | 499.1 |
Principle of Internal Standard Calibration
The following diagram illustrates the principle of using an internal standard for quantification. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate a calibration curve. This relationship is then used to determine the concentration of the analyte in unknown samples.
Caption: Principle of internal standard calibration for quantitative analysis.
Conclusion
This compound serves as an excellent internal standard for the precise and accurate quantification of structurally similar compounds in complex biological matrices. While not typically used for global proteomics or metabolomics profiling, its application in targeted quantitative assays is crucial for drug development, clinical research, and other fields requiring high-quality analytical data. The protocols and principles outlined in these application notes provide a solid foundation for researchers to develop and validate robust quantitative methods using this compound.
References
Troubleshooting & Optimization
Overcoming poor signal-to-noise with Diphenylmethane-d2 in 2H NMR
Welcome to the technical support center for overcoming poor signal-to-noise (S/N) when working with Diphenylmethane-d2 in 2H NMR experiments. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my 2H NMR spectrum of this compound inherently lower than in a typical 1H NMR spectrum?
A1: There are fundamental physical reasons for the lower sensitivity of 2H NMR compared to 1H NMR. The magnetogyric ratio of deuterium (B1214612) is approximately 6.5 times smaller than that of a proton, leading to a significantly lower resonance frequency and, consequently, lower inherent sensitivity.[1] Additionally, the deuterium nucleus has a quadrupole moment, which can result in broader signal lines and faster relaxation, further reducing the apparent signal height and contributing to a lower S/N ratio.[1]
Q2: What is the correct type of solvent to use for dissolving my this compound sample for 2H NMR?
A2: For 2H NMR spectroscopy, you must dissolve your this compound sample in a non-deuterated (protonated) solvent.[1][2] Using a standard deuterated solvent (e.g., CDCl₃) would produce an overwhelmingly large solvent signal that would completely obscure the signal from your compound of interest.[1][2]
Q3: Is it necessary to use the lock system on the spectrometer for a 2H NMR experiment?
A3: No, 2H NMR experiments are typically performed with the spectrometer's lock turned off.[1][2] The lock system relies on a high concentration of deuterated solvent, which is absent in this case. Modern NMR spectrometers possess sufficient magnetic field stability for the duration of most 2H NMR experiments without needing a lock.[1] However, for very long experiments, be aware that field drift could become a factor.[1][3]
Q4: Without a lock signal, how should I shim the magnet to optimize field homogeneity?
A4: Since you are running the experiment unlocked, you cannot shim on a deuterium lock signal. Instead, you should perform shimming on the proton (¹H) signal of your non-deuterated solvent.[1] Most modern spectrometers can perform an automated gradient shimming routine on the proton signal.[4] Alternatively, you can manually shim by observing the Free Induction Decay (FID) of the proton signal, aiming to maximize its length and shape.[5] Another approach is to shim on a separate, standard deuterated solvent sample, save the shim values, and then run your this compound sample unlocked with those saved settings.[1][6]
Troubleshooting Guide for Poor Signal-to-Noise
If you are experiencing a low S/N ratio in your 2H NMR spectrum of this compound, systematically follow this guide to identify and rectify the issue.
Step 1: Sample Preparation and Handling
Proper sample preparation is critical and often the primary source of poor S/N.
| Issue | Recommendation |
| Insufficient Concentration | If solubility permits, increase the concentration of this compound in your sample. A higher concentration will naturally produce a stronger signal.[1] |
| Undissolved Particulates | Ensure your sample is fully dissolved. Suspended solids will degrade the magnetic field homogeneity, leading to broadened lines and reduced signal intensity.[1][7][8] Always filter your sample directly into a high-quality NMR tube.[1][7][9][10] |
| Paramagnetic Impurities | The presence of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening and a dramatic loss of signal.[1] If suspected, degas your sample using techniques like the freeze-pump-thaw method.[10] |
| Poor NMR Tube Quality | Use a clean, high-quality NMR tube free from scratches or defects.[1] Poor quality tubes can lead to difficulties in shimming and consequently, lower S/N.[1] |
Step 2: Spectrometer and Probe Setup
Incorrect spectrometer setup is a common contributor to poor signal intensity.
| Issue | Recommendation |
| Incorrect Probe Tuning | The probe must be correctly tuned and matched to the deuterium (²H) frequency for your specific sample.[1] An untuned probe will lead to inefficient signal transmission and detection, causing a significant loss in sensitivity.[1] This must be done for every sample. |
| Incorrect Receiver Gain | The receiver gain (RG) must be set appropriately. If it's too low, the signal will not be sufficiently amplified. If it's too high, the detector can be saturated, leading to a distorted signal and artifacts. Use the automatic receiver gain setting (rga on Bruker systems) as a starting point.[11][12] |
Step 3: Optimization of Acquisition Parameters
Sub-optimal experimental parameters can severely impact your S/N.
| Parameter | Recommendation to Improve S/N |
| Number of Scans (NS) | The S/N ratio increases with the square root of the number of scans.[1] To double the S/N, you need to quadruple the number of scans.[1] Increase NS as needed, keeping in mind the trade-off with experimental time. |
| Pulse Width (P1) | Ensure you are using the correct 90° pulse width for deuterium on your specific probe. An incorrect pulse width results in inefficient excitation and signal loss.[1] Calibrate this value if it is unknown. |
| Acquisition Time (AQ) | A longer acquisition time can improve digital resolution but acquiring for too long (e.g., beyond 3x T₂) mainly adds noise.[13][14] A typical starting point for ¹H NMR is 1-5 seconds, which can be adapted for ²H.[13] |
| Relaxation Delay (D1) | The relaxation delay should be set to allow for sufficient relaxation of the deuterium nuclei between scans. For quantitative measurements, a delay of 5-7 times the longest T₁ is recommended.[14] For qualitative spectra with low S/N, a shorter delay (e.g., 1-2 seconds) can be used to acquire more scans in a given time.[12] |
Experimental Protocols
Protocol 1: Standard 2H NMR Acquisition of this compound
-
Sample Preparation:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the sample in approximately 0.6 mL of a protonated solvent (e.g., Chloroform, Benzene) in a small vial.[12]
-
Ensure complete dissolution. If necessary, gently vortex the mixture.[12]
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7][9][10][12]
-
-
Spectrometer Setup:
-
Acquisition:
-
Set the receiver gain automatically (e.g., rga).[12]
-
Set the number of scans (NS). For a sample with expected low S/N, start with a higher number, such as 256 or 1024.
-
Ensure the 90° pulse width for deuterium is correctly set.
-
Set the relaxation delay (D1) to an appropriate value (e.g., 2 seconds).[12]
-
Set the spectral width (SW) to encompass the expected chemical shift range for this compound.
-
Start the acquisition.
-
-
Processing:
-
After acquisition, the FID will be Fourier transformed.
-
Manually perform phase correction and baseline correction to obtain a high-quality spectrum.
-
Visualizations
Troubleshooting Workflow
The following diagram illustrates the logical workflow for diagnosing and resolving poor signal-to-noise issues in your 2H NMR experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.dal.ca [cdn.dal.ca]
- 3. azolifesciences.com [azolifesciences.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. How to run a 2H experiment | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
Technical Support Center: Troubleshooting Retention Time Shifts for Diphenylmethane-d2
Welcome to the technical support center for addressing chromatographic retention time (RT) shifts when using Diphenylmethane-d2. As a deuterated internal standard, consistent retention time is paramount for accurate and reproducible quantification in analytical assays. This guide provides detailed troubleshooting steps, experimental protocols, and frequently asked questions to help you diagnose and resolve common issues encountered in both Gas Chromatography (GC) and Liquid Chromatography (LC) systems.
Frequently Asked Questions (FAQs)
General Retention Time Issues
Q1: My retention time for this compound is consistently drifting in one direction (either earlier or later) throughout a sequence. What are the common causes?
A gradual, unidirectional drift in retention time is often indicative of a systematic change in the chromatographic system. The most common causes include:
-
Column Aging and Contamination: Over time, the stationary phase of the column can degrade, or non-volatile matrix components can accumulate at the column head, altering its chemistry and leading to retention changes.[1][2][3]
-
Mobile Phase or Carrier Gas Changes: In LC, if the mobile phase is pre-mixed, the more volatile components can evaporate over a long sequence, changing the solvent composition and affecting retention.[4] In GC, a slow leak in the gas supply can cause a gradual decrease in flow rate.
-
Temperature Drift: A slow, consistent change in the laboratory's ambient temperature or instability in the column oven can cause retention times to drift.[1][5] An increase in temperature typically decreases retention time.[6]
-
Column In-equilibration: A new column or a column that has been stored may require an extended equilibration period. It's common to see retention times drift over the first several injections as the stationary phase becomes fully conditioned to the mobile phase or carrier gas.[3][5]
Q2: The retention time for this compound is fluctuating erratically between injections. What should I check?
Random or unpredictable fluctuations in retention time usually point to an unstable component within the instrument. Key areas to investigate are:
-
Flow Rate Instability: In LC, this can be caused by worn pump seals, faulty check valves, or air bubbles in the solvent lines.[1][7] In GC, this may be due to a faulty electronic pressure control (EPC) module or an inconsistent gas supply.[8]
-
Temperature Fluctuations: Rapid changes in ambient temperature, such as those from HVAC systems cycling on and off, can affect the column if the oven is not well-regulated.[6][9]
-
Injector Issues: A leaking injector septum in a GC system can cause inconsistent flow and pressure at the time of injection.[8][10] Inconsistent injection volumes can also contribute to minor shifts.[9]
-
Inconsistent Mobile Phase Mixing: For LC systems using on-line mixing, issues with the proportioning valve can lead to an inconsistent mobile phase composition and, consequently, fluctuating retention times.[1]
Q3: I've just installed a new column, and the retention time for this compound is different from the old one and seems unstable for the first few injections. Is this normal?
Yes, this is a relatively common occurrence. The initial drift is linked to the column equilibration process and usually stabilizes within a half-dozen injections.[3][5] Extending the initial equilibration time does not always fix this; conditioning the column with several injections of a sample or standard is often necessary for the stationary phase to reach a stable state.[5] Additionally, minor manufacturing differences between columns, even of the same type, can result in slightly different absolute retention times.
Isotope-Specific and Matrix-Related Issues
Q4: Why does my this compound (internal standard) have a slightly different retention time than unlabeled Diphenylmethane?
This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with deuterium, a heavier isotope, can lead to subtle changes in the molecule's physicochemical properties. This can result in slightly stronger or weaker interactions with the stationary phase compared to the unlabeled analog, causing it to elute at a slightly different time.[11][12] While often negligible, this separation can become significant in highly efficient chromatographic systems.
Q5: My analyte-to-internal standard (this compound) area ratio is inconsistent, even though the retention time seems relatively stable. Could this be related to a retention time shift?
Absolutely. Even a minor, almost imperceptible retention time difference between your analyte and this compound can lead to inconsistent area ratios, especially in LC-MS/MS.[12] If a co-eluting matrix component causes ion suppression or enhancement, and it elutes exactly between the analyte and the internal standard, the two compounds will experience different degrees of matrix effect, leading to a variable area ratio.[12]
Q6: I observe a significant retention time shift for this compound only when analyzing complex biological samples, but not with pure standards. What is happening?
This strongly suggests a sample matrix effect.[13] Components within the sample matrix (e.g., salts, proteins, lipids) can interact with the stationary phase or even the analyte itself, altering the retention behavior.[3][14] This can manifest as a shift in retention time that is not present when injecting a clean standard.[14] In some cases, matrix components can build up on the column, leading to a progressive shift over multiple injections of the complex samples.[3][7]
Troubleshooting Guides and Data
Systematic Troubleshooting Workflow
The following workflow provides a structured approach to diagnosing the root cause of retention time shifts.
Caption: A flowchart for diagnosing retention time shifts.
Summary of Potential Causes and Effects
The table below summarizes common issues, their typical manifestation, and the primary chromatographic system affected.
| Symptom | Potential Cause | System | Recommended Action |
| Gradual Drift (Increasing RT) | Decreasing flow rate, decreasing temperature, column contamination. | LC/GC | Check for leaks, verify oven temperature, flush or trim the column.[3][15][16] |
| Gradual Drift (Decreasing RT) | Increasing flow rate, increasing temperature, stationary phase degradation (bleed). | LC/GC | Check pump/EPC settings, verify oven temperature, replace the column.[5][15][17] |
| Random Fluctuation | Unstable pump/EPC, air bubbles (LC), inconsistent temperature, injector leaks (GC). | LC/GC | Degas mobile phase, service pump/injector, ensure stable oven temp.[1][8] |
| Sudden Shift (Step Change) | Change in mobile phase/gas bottle, major leak, incorrect method parameters loaded. | LC/GC | Verify correct mobile phase/gas, perform leak check, confirm method settings.[10] |
| Shift with Matrix Only | Sample matrix interference, sample solvent incompatibility. | LC/GC | Improve sample cleanup, dissolve sample in the mobile phase.[7][13] |
Example Method Validation Data for Retention Time
For a validated analytical method, retention time is a key system suitability parameter.
| Parameter | Acceptance Criteria | Example Result |
| Retention Time (RT) | Target RT ± 2.5% | 4.52 min (Target: 4.50 min) |
| Relative Retention Time (RRT) | Target RRT ± 1.0% | 1.005 (vs. reference peak) |
| RT Precision (%RSD) | ≤ 1.0% over 6 injections | 0.45% |
Experimental Protocols
Protocol 1: Column Conditioning and Equilibration
Objective: To ensure the column is fully equilibrated with the mobile phase/carrier gas to provide stable retention times.
Methodology:
-
Install the column in the instrument.
-
For LC: Begin pumping the mobile phase at a low flow rate (e.g., 0.1 mL/min) and gradually increase to the method flow rate over 5-10 minutes.
-
For GC: Set the column to the initial method temperature and ensure the carrier gas is flowing at the correct rate.
-
Equilibrate the column with the mobile phase or carrier gas for at least 20-30 column volumes (typically 30-60 minutes) or until the detector baseline is stable.
-
Inject a blank solvent 2-3 times to ensure no ghost peaks are present.
-
Inject a mid-level concentration standard 3-6 times.
-
Monitor the retention time of this compound. The column is considered conditioned when the retention time is stable (e.g., <0.5% RSD) over the last three injections.
Protocol 2: Investigating Matrix Effects
Objective: To determine if the sample matrix is causing the observed retention time shift and/or affecting quantification.
Caption: A workflow for diagnosing matrix-induced RT shifts.
Methodology:
-
Prepare Samples: Create three sets of samples as described in the diagram above.[18]
-
Set A (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established procedure. Spike the final extract with a known concentration of your analyte and this compound.
-
Set B (Neat Standard): Prepare a standard in the final extraction solvent (or mobile phase) at the exact same concentration as Set A.
-
-
Analysis: Inject both sets of samples into the chromatographic system.
-
Evaluation:
-
Compare Retention Times: If the RT of this compound in Set A is significantly different from Set B, it confirms a matrix-induced retention time shift.[14]
-
Calculate Matrix Effect: Use the peak areas from Set A and Set B to calculate the percentage of ion suppression or enhancement. A value <100% indicates suppression, while a value >100% indicates enhancement.[18]
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. Factors Affecting Retention Time : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 6. chromtech.com [chromtech.com]
- 7. Why is my LC Retention Time Shifting? [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. When GC Retention Times Shift: Practical Advice for Operators | Separation Science [sepscience.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromatographytoday.com [chromatographytoday.com]
Preventing H/D exchange and ensuring Diphenylmethane-d2 stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling Diphenylmethane-d2, focusing on preventing hydrogen/deuterium (B1214612) (H/D) exchange and ensuring its isotopic stability throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern for this compound?
A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from its environment (e.g., solvent, reagents). For this compound, the deuterium atoms are at the benzylic position, which is susceptible to this exchange under certain conditions. This can lead to a loss of isotopic purity, compromising the results of studies that rely on the deuterium label, such as metabolic profiling and kinetic isotope effect experiments.
Q2: What are the primary factors that promote H/D exchange at the benzylic position of this compound?
A2: The primary factors that can induce H/D exchange in this compound are:
-
Presence of acidic or basic conditions: Both acids and bases can catalyze the exchange.[1][2]
-
Use of protic solvents: Solvents with exchangeable protons (e.g., water, alcohols) can serve as a source of hydrogen.
-
Elevated temperatures: Higher temperatures accelerate the rate of H/D exchange.[3]
-
Presence of certain metal catalysts: Transition metals like palladium and platinum can facilitate H/D exchange.[3][4]
Q3: How should I store this compound to ensure its stability?
A3: To ensure long-term stability, this compound should be stored in a tightly sealed container, in a cool, dry place, and under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.
Q4: Can I use common organic solvents for reactions with this compound?
A4: It is crucial to select aprotic solvents to minimize the risk of H/D exchange. Suitable solvents include tetrahydrofuran (B95107) (THF), diethyl ether, toluene, and dioxane. Protic solvents like methanol, ethanol, and water should be avoided or used in their deuterated form (e.g., D₂O, methanol-d₄) if absolutely necessary for the reaction.
Troubleshooting Guide
| Symptom / Issue | Possible Cause | Recommended Solution |
| Loss of deuterium label detected after reaction. | Reaction conditions promoting H/D exchange. | - Ensure the reaction is run under strictly anhydrous and aprotic conditions.- Use aprotic solvents (e.g., THF, diethyl ether, toluene).- Avoid strong acids or bases. If a base is necessary, consider non-protic options or use the corresponding deuterated base.- Run the reaction at the lowest possible temperature. |
| Isotopic scrambling observed in the product. | H/D exchange during workup and purification. | - Minimize contact with aqueous solutions during workup. If an aqueous wash is necessary, use D₂O or a neutral, buffered D₂O solution and perform the extraction quickly at low temperatures.[5][6]- Consider a non-aqueous workup if possible.- For chromatography, use aprotic and anhydrous solvents for the mobile phase. |
| Inconsistent results in replicate experiments. | Variability in the handling of this compound. | - Always handle the compound under an inert atmosphere to prevent exposure to atmospheric moisture.- Use freshly dried solvents for all reactions and workups.- Ensure all glassware is thoroughly dried before use. |
Stability of this compound Under Various Conditions
The following table summarizes the expected stability of the benzylic deuterons in this compound under different experimental conditions.
| Parameter | Condition | Expected Stability / Risk of H/D Exchange | Recommendations |
| pH | Acidic (e.g., presence of strong acids) | High Risk | Avoid acidic conditions. If necessary, use deuterated acids. |
| Neutral (pH ~7) | Low Risk (in aprotic media) | Maintain neutral conditions during reactions and workup. | |
| Basic (e.g., presence of strong bases) | High Risk | Avoid strong bases. Use non-nucleophilic, aprotic bases if required. | |
| Solvent | Aprotic (e.g., THF, Toluene, Dioxane) | High Stability | Recommended for all reactions and handling. |
| Protic (e.g., H₂O, Methanol, Ethanol) | High Risk | Avoid . If essential, use the corresponding deuterated solvent (e.g., D₂O, Methanol-d₄). | |
| Temperature | Low Temperature (e.g., 0°C or below) | High Stability | Conduct reactions at the lowest feasible temperature. |
| Room Temperature | Moderate Risk (increases with time) | Minimize reaction and handling time. | |
| Elevated Temperature (e.g., >50°C) | High Risk | Avoid heating unless absolutely necessary and under strictly inert and aprotic conditions.[3] | |
| Catalysts | Transition Metals (e.g., Pd, Pt, Rh) | High Risk | Avoid these catalysts if the integrity of the deuterium label is critical.[3][4] |
| No Catalyst | High Stability | Ideal for maintaining isotopic purity. |
Experimental Protocol: Alkylation of this compound
This protocol provides a general methodology for the alkylation of this compound, with a strong emphasis on preventing H/D exchange.
Objective: To perform an alkylation reaction at the benzylic position of this compound while maintaining high isotopic purity.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkylating agent (e.g., methyl iodide)
-
Deuterated water (D₂O)
-
Anhydrous sodium sulfate
-
All glassware must be oven-dried and cooled under an inert atmosphere.
Procedure:
-
Reaction Setup:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Deprotonation:
-
Slowly add n-Butyllithium (1.1 equivalents) to the stirred solution at -78°C.
-
Stir the reaction mixture at this temperature for 1 hour. The formation of the red-colored diphenylmethanide-d1 anion should be observed.
-
-
Alkylation:
-
Slowly add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup (under conditions to minimize H/D exchange):
-
Cool the reaction mixture to 0°C in an ice bath.
-
Quench the reaction by the slow addition of D₂O.
-
Extract the product with diethyl ether (aprotic solvent).
-
Wash the organic layer with brine (prepared with D₂O if possible, otherwise minimize contact time).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography using a non-protic eluent system (e.g., hexanes/ethyl acetate).
-
Visualizations
Caption: Factors that can induce H/D exchange in this compound.
Caption: Recommended experimental workflow to maintain isotopic stability.
References
- 1. Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylic deuteration of alkylnitroaromatics via amine-base catalysed exchange with deuterium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mass spectrometer settings for Diphenylmethane-d2 detection
Welcome to the technical support center for the mass spectrometric detection of Diphenylmethane-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental setup and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is most suitable for this compound analysis?
A1: The choice of ionization technique depends on the sample introduction method (GC or LC) and the desired level of fragmentation.
-
Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI is a high-energy ionization technique that produces extensive fragmentation. This can be useful for structural elucidation but may result in a weak or absent molecular ion peak.[1][2]
-
Chemical Ionization (CI): Also used with GC-MS, CI is a softer ionization technique that results in less fragmentation and a more prominent protonated molecule, [M+H]+. This is advantageous for confirming the molecular weight of this compound.[1]
-
Atmospheric Pressure Chemical Ionization (APCI): Well-suited for relatively nonpolar, thermally stable small molecules analyzed by Liquid Chromatography (LC-MS).[2][3][4] APCI is a good alternative to Electrospray Ionization (ESI) for molecules like Diphenylmethane (B89790) that have limited polarity.[4][5]
-
Electrospray Ionization (ESI): While ESI is common for polar molecules, it is less ideal for nonpolar compounds like Diphenylmethane. However, with appropriate mobile phase modifiers, it can sometimes be successfully employed.[2][5]
Q2: What are the expected m/z values for the molecular ion and key fragments of this compound?
A2: The molecular weight of unlabeled Diphenylmethane (C13H12) is approximately 168.23 g/mol .[6] For this compound (C13H10D2), the molecular weight will be approximately 170.24 g/mol . The expected m/z values will vary based on the ionization method.
| Ionization Technique | Expected Ion | Approximate m/z | Notes |
| Electron Ionization (EI) | M+• | 170 | Molecular Ion |
| [M-D]+ | 168 | Loss of a deuterium (B1214612) atom | |
| [C6H5CD2]+ | 93 | Tropylium-d2 ion | |
| [C6H5]+ | 77 | Phenyl ion | |
| Chemical Ionization (CI) | [M+H]+ | 171 | Protonated molecule |
| APCI / ESI (Positive) | [M+H]+ | 171 | Protonated molecule |
| APCI / ESI (Negative) | [M-H]- | 169 | Deprotonated molecule (less common) |
Q3: How does deuterium labeling affect the chromatography of my analyte?
A3: Deuterated compounds may have slightly different retention times compared to their non-deuterated counterparts. Typically, deuterated compounds elute slightly earlier in reverse-phase chromatography.[7] This chromatographic isotope effect is generally small but should be considered when setting up timed acquisition methods like Multiple Reaction Monitoring (MRM).
Troubleshooting Guides
Problem 1: No or Low Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Ionization Source | For GC-MS, ensure you are using EI or CI. For LC-MS, APCI is generally preferred over ESI for nonpolar compounds like Diphenylmethane.[2][3][4][5] |
| Suboptimal Source Parameters | Systematically optimize source parameters such as vaporizer temperature (APCI), drying gas flow and temperature, and corona discharge current (APCI).[4][8] |
| Sample Concentration Too Low | Prepare and inject a more concentrated sample to confirm the system is working.[9] |
| Inappropriate Mobile Phase (LC-MS) | For APCI, ensure the mobile phase is amenable to gas-phase proton transfer reactions. For ESI, consider the use of additives to promote ionization, although this is less ideal. |
| Instrument Not Tuned/Calibrated | Perform a system tune and mass calibration according to the manufacturer's recommendations.[9] |
Problem 2: Poor Peak Shape
| Possible Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Review and optimize your GC or LC method, including column choice, temperature gradient (GC), and mobile phase composition (LC). |
| Co-eluting Interferences | Improve sample cleanup procedures. Adjust the chromatographic method to better separate the analyte from matrix components. |
| Source Contamination | Clean the ion source. Contamination can lead to peak tailing and suppressed signal. |
| Incorrect Gas Flow Rates (GC-MS or LC-MS) | Optimize nebulizer and drying gas flow rates to ensure efficient desolvation without causing ion suppression.[8] |
Problem 3: Unexpected Fragmentation Pattern or Incorrect Isotope Ratios
| Possible Cause | Troubleshooting Step |
| In-source Fragmentation | If observing excessive fragmentation when expecting a strong molecular ion (e.g., in CI or APCI), reduce the fragmentor/cone voltage or the source temperature.[8] |
| Background Interference | Run a blank injection to check for background ions that may be interfering with your analyte's mass spectrum. |
| Incorrect Isotopic Purity of Standard | Verify the isotopic purity of your this compound standard with the supplier. |
Experimental Protocols
Protocol 1: Optimization of APCI Source Parameters
This protocol describes a systematic approach to optimizing APCI source parameters for this compound detection using direct infusion.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water).
-
Infuse the Standard: Infuse the solution directly into the mass spectrometer at a typical flow rate for your system (e.g., 10 µL/min).
-
Optimize Vaporizer Temperature: While monitoring the [M+H]+ ion (m/z 171), incrementally increase the vaporizer temperature (e.g., from 300°C to 500°C) and record the ion intensity at each step. Identify the temperature that provides the maximum signal intensity.[4]
-
Optimize Gas Flows: Set the vaporizer to the optimal temperature. Sequentially optimize the nebulizer and drying gas flow rates to maximize the signal.
-
Optimize Corona Current: Adjust the corona discharge current (typically 1-5 µA) and record the signal intensity to find the optimal setting.[4]
-
Optimize Fragmentor/Cone Voltage: Ramp the fragmentor or cone voltage from a low value (e.g., 20 V) to a higher value (e.g., 150 V) and monitor the intensity of the precursor ion (m/z 171) and any significant fragment ions. Select a voltage that maximizes the precursor ion signal while minimizing fragmentation.[8]
| Parameter | Typical Range | Considerations for this compound |
| Vaporizer Temperature | 350 - 500 °C | Ensure complete desolvation without thermal degradation. |
| Drying Gas Temperature | 200 - 350 °C | Optimize for efficient solvent evaporation.[8] |
| Drying Gas Flow | 5 - 15 L/min | Higher flow can aid desolvation but may reduce sensitivity if too high.[8] |
| Nebulizer Pressure | 20 - 60 psi | Affects droplet size and spray stability. |
| Corona Current | 1 - 5 µA | Optimize for stable and efficient ionization.[4] |
| Fragmentor/Cone Voltage | 20 - 150 V | A critical parameter to balance molecular ion intensity and fragmentation.[8] |
Visualizations
Caption: Troubleshooting workflow for low or no signal.
Caption: Hypothesized EI fragmentation of this compound.
References
- 1. Positive- and negative-ion mass spectrometry of diphenylmethane antihistaminics and their analogues and rapid clean-up of them from biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. Diphenylmethane [webbook.nist.gov]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. gmi-inc.com [gmi-inc.com]
Technical Support Center: Troubleshooting Matrix Effects with Diphenylmethane-d2 Internal Standard
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Diphenylmethane-d2 as an internal standard to mitigate matrix effects in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my results?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3][4] Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to erroneous results.[2][5]
Q2: How is a deuterated internal standard like this compound supposed to correct for matrix effects?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is chemically and structurally very similar to the analyte of interest (Diphenylmethane).[6] The underlying principle is that the SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[2][3] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects should be normalized, leading to more accurate and precise quantification.[2][7]
Q3: Why am I still seeing poor accuracy and precision even when using this compound as an internal standard?
A3: Several factors can lead to inadequate correction for matrix effects by a deuterated internal standard. One of the most common is the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, such as its lipophilicity.[1][3] This can cause a slight chromatographic shift between the analyte and this compound.[1][8] If they do not perfectly co-elute, they can experience different degrees of ion suppression, leading to inaccurate results.[1][5][8] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more.[1][3][9] Other potential issues include differences in extraction recovery between the analyte and the internal standard and the stability of the deuterium label.[3]
Q4: What is "differential matrix effect" and how does it relate to this compound?
A4: Differential matrix effect occurs when the analyte and its internal standard are affected differently by the matrix components, even with near-perfect co-elution.[5][9] This can lead to a variable analyte-to-internal standard ratio and compromise quantification. This phenomenon has been observed in various biological matrices like plasma and urine.[1]
Q5: What are the key characteristics of a good deuterated internal standard?
A5: A suitable deuterated internal standard should possess high chemical and isotopic purity, be stable in the sample matrix and solvents, and, most importantly, exhibit chromatographic and mass spectrometric behavior that is as close as possible to the unlabeled analyte.[9]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues when using this compound as an internal standard.
Issue 1: Inconsistent Internal Standard Response
Symptom: The peak area of this compound is highly variable across different samples in the same batch.
Possible Causes:
-
Differential Matrix Effects: The composition of the matrix varies between samples, causing inconsistent ion suppression or enhancement of the internal standard.[9]
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard or variations in the extraction procedure can lead to inconsistent final concentrations.
-
Instability of this compound: The internal standard may be degrading in the sample matrix or in the autosampler over the course of the analytical run.[10]
Troubleshooting Workflow:
Issue 2: Poor Co-elution of Analyte and this compound
Symptom: A noticeable and consistent retention time difference between the analyte and this compound is observed.
Possible Cause:
-
Deuterium Isotope Effect: The deuterium atoms in this compound can slightly increase its lipophilicity, leading to a small change in retention time on reversed-phase columns.[1][3][8]
Troubleshooting Workflow:
Quantitative Data Summary
The following table summarizes potential quantitative discrepancies that can arise when using deuterated internal standards.
| Parameter | Observed Effect | Potential Quantitative Impact | Reference(s) |
| Differential Matrix Effect | The matrix effect on the analyte and the deuterated internal standard can differ. | Can differ by 26% or more, leading to significant inaccuracies. | [1][3][9] |
| Extraction Recovery | Differences in extraction efficiency between the analyte and the deuterated internal standard. | A 35% difference in extraction recovery has been reported for some compounds. | [3] |
| Isotopic Exchange | Loss of deuterium from the internal standard and replacement with hydrogen. | A 28% increase in the unlabeled compound was observed in one study after one hour of incubation in plasma. | [1] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
Objective: To quantify the extent of ion suppression or enhancement for both the analyte and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of the analyte and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Take blank matrix samples (from at least six different sources, if possible) and perform the full extraction procedure. Spike the extracted matrix with the analyte and this compound at the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix with the analyte and this compound before the extraction procedure. This set is used to determine extraction recovery.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples under the same conditions.
-
Calculations:
-
Matrix Effect (ME %):
-
ME % = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Extraction Recovery (RE %):
-
RE % = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Overall Process Efficiency (PE %):
-
PE % = (Peak Area in Set C / Peak Area in Set A) * 100
-
-
-
Interpretation: Compare the ME% for the analyte and this compound. A significant difference indicates a differential matrix effect, suggesting that the internal standard may not be adequately compensating for matrix-induced variations.
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Setup:
-
Use a T-connector to infuse a constant flow of a solution containing the analyte and this compound into the LC eluent stream after the analytical column but before the mass spectrometer ion source.
-
The infusion pump should deliver a steady flow rate.
-
-
Analysis:
-
While the analyte and internal standard solution are being continuously infused, inject a blank, extracted matrix sample onto the LC column.
-
-
Data Review:
-
Monitor the signal intensity of the analyte and this compound. A stable baseline should be observed.
-
Any dips or peaks in the baseline correspond to regions of ion suppression or enhancement, respectively, caused by eluting matrix components.
-
-
Interpretation: Compare the retention time of your analyte and this compound with the regions of ion suppression or enhancement. If they elute in a region of significant matrix effects, chromatographic optimization may be necessary to move them to a cleaner part of the chromatogram.
Mitigation Strategies
If the troubleshooting steps confirm that matrix effects are compromising your data despite the use of this compound, consider the following strategies:
-
Optimize Sample Preparation: Employ more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11]
-
Chromatographic Optimization: Adjust the LC gradient, mobile phase composition, or switch to a different column chemistry (e.g., HILIC) to separate the analyte and internal standard from the matrix interferences.[2]
-
Sample Dilution: A simple dilution of the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[12] This is only feasible if the analyte concentration is high enough to remain above the limit of quantification.
-
Use of Matrix-Matched Calibrants: Prepare calibration standards in the same blank matrix as the samples to ensure that the standards and samples experience similar matrix effects.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diphenylmethane: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Diphenylmethane-synthesis and application_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Diphenylmethane (CAS 101-81-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Preparation of 4,4'-diaminodiphenylmethane-(2H4) for use as internal standard in the quantification of 4,4'-diaminodiphenylmethane [inis.iaea.org]
- 9. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives | Pharmaguideline [pharmaguideline.com]
- 10. Diphenylmethane - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
Improving peak shape and resolution for Diphenylmethane-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Diphenylmethane-d2 for improved peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape issues encountered during the analysis of this compound?
The most common peak shape problems observed during the analysis of this compound are peak tailing, peak fronting, and peak broadening. These issues can negatively impact resolution and the accuracy of quantification.[1][2]
Q2: Why am I observing peak tailing with this compound?
Peak tailing with this compound, where the latter half of the peak is wider than the front half, can be caused by several factors:
-
Secondary Interactions: Diphenylmethane, being an aromatic compound, can engage in strong π-π interactions with the stationary phase. Additionally, interactions with active sites, such as residual silanol (B1196071) groups on silica-based columns, can lead to tailing.[1]
-
Column Overload: Injecting too much of the sample can saturate the stationary phase.[1]
-
Column Degradation: Over time, columns can become contaminated or the packed bed can deform, leading to poor peak shape.[1]
-
Inappropriate Mobile Phase pH: For HPLC analysis, if the mobile phase pH is not optimal, it can lead to undesirable interactions with the stationary phase.
Q3: What causes peak fronting for this compound?
Peak fronting, an asymmetry where the front half of the peak is broader, is often a result of:
-
Sample Overload: Similar to peak tailing, injecting a sample concentration that is too high for the column's capacity can cause fronting.[3]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion.[3]
-
Collapsed Column Bed: Though less common, a void or collapse at the head of the column can result in peak fronting.[3]
Q4: My peaks for this compound are broad. How can I improve this?
Broad peaks can compromise resolution, making it difficult to distinguish between closely eluting compounds. Common causes include:
-
Extra-Column Band Broadening: This occurs due to excessive tubing length or diameter between the injector, column, and detector.[3]
-
Low Mobile Phase Elution Strength: If the mobile phase is too weak, the analyte will move through the column too slowly, resulting in broader peaks.[3]
-
Column Contamination or Degradation: A contaminated or old column can lead to a general loss of efficiency and broader peaks.[3]
Q5: I am having trouble resolving this compound from its unlabeled counterpart. What could be the reason?
The "Chromatographic Isotope Effect" (CIE) is a known phenomenon where deuterated compounds may exhibit slightly different retention times compared to their non-deuterated analogs.[4][5][6] In reversed-phase HPLC and GC, deuterated compounds like this compound often elute slightly earlier than the unlabeled Diphenylmethane.[4][6] This can lead to co-elution or poor resolution. To address this, method optimization is crucial.
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing of this compound.
Guide 2: Improving Resolution Between this compound and Unlabeled Diphenylmethane
Caption: Decision tree for improving resolution of this compound and its unlabeled form.
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC and GC Analysis
-
Dissolution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent. For reversed-phase HPLC, it is recommended to dissolve the sample in the initial mobile phase composition. For GC, a volatile organic solvent like dichloromethane (B109758) or hexane (B92381) is appropriate.
-
Dilution: Dilute the stock solution to the desired concentration for analysis. If peak fronting or tailing is observed, consider preparing a series of dilutions (e.g., 1:5, 1:10) to assess the impact of concentration.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column.
Protocol 2: Column Flushing to Remediate Contamination (Reversed-Phase HPLC)
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination.
-
Aqueous Wash: Flush the column with HPLC-grade water for at least 30 minutes at a low flow rate.
-
Organic Wash: Sequentially wash the column with increasing concentrations of a strong organic solvent (e.g., isopropanol (B130326) or acetonitrile). A typical sequence would be 25%, 50%, 75%, and finally 100% organic solvent, each for 20-30 minutes.
-
Re-equilibration: Before use, re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Data Presentation
Table 1: Example HPLC Method Parameters for Diphenylmethane Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 2.7 µm, 4.6 x 100 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 50-95% B in 10 min | 60-80% B in 15 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 5 µL | 10 µL |
| Detection | UV at 254 nm | UV at 254 nm |
Table 2: Example GC-MS Method Parameters for Diphenylmethane Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | HP-1ms, 60 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.2 mL/min (constant flow) |
| Inlet Temp. | 250 °C | 280 °C |
| Injection Mode | Split (20:1) | Splitless |
| Injection Vol. | 1 µL | 1 µL |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min hold) | 80 °C (2 min), then 15 °C/min to 300 °C (3 min hold) |
| MS Transfer Line | 280 °C | 300 °C |
| Ion Source Temp. | 230 °C | 230 °C |
| Scan Range | 50-300 m/z | 40-350 m/z |
References
Technical Support Center: Best Practices for Storing and Handling Diphenylmethane-d2 Solutions
Welcome to the Technical Support Center for Diphenylmethane-d2 solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the proper storage, handling, and troubleshooting of this compound solutions in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What are the general best practices for storing this compound solutions?
A1: Proper storage is critical to maintain the integrity, isotopic purity, and concentration of your this compound solutions. Key recommendations include:
-
Temperature: For short-term storage, refrigeration at 4°C is generally suitable. For long-term storage, freezing the solution at -20°C is recommended to minimize degradation.[1] Always refer to the manufacturer's certificate of analysis for any specific storage temperature requirements.
-
Protection from Light: Diphenylmethane and its deuterated analogues can be sensitive to light. To prevent potential photodegradation, it is essential to store solutions in amber vials or in a dark environment.[1]
-
Inert Atmosphere: To safeguard against oxidation, it is best practice to handle and store this compound solutions under an inert atmosphere, such as nitrogen or argon.[1] This is particularly important for long-term storage or when the solution will be opened multiple times.
-
Solvent Choice: The choice of solvent is crucial for stability. Methanol is a commonly used solvent for preparing stock solutions.[1] However, it is important to avoid acidic or basic solutions as they can potentially catalyze deuterium-hydrogen exchange, compromising the isotopic purity of the standard.[2]
Q2: How should I prepare stock and working solutions of this compound?
A2: Accurate preparation of stock and working solutions is fundamental for reliable quantitative analysis. A general procedure is as follows:
-
Equilibration: Allow the vial containing the neat this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the required amount of the neat material using an analytical balance.
-
Dissolution: Dissolve the weighed material in a precise volume of a suitable high-purity solvent (e.g., methanol, acetonitrile, dichloromethane) in a volumetric flask to create the stock solution.
-
Dilution: Prepare working solutions by performing serial dilutions of the stock solution with the appropriate solvent. Use calibrated pipettes and volumetric flasks to ensure accuracy.
-
Labeling and Storage: Clearly label all solutions with the compound name, concentration, solvent, preparation date, and storage conditions. Store as recommended in Q1.
Q3: Is this compound stable in solution?
A3: Diphenylmethane is a chemically stable compound under normal conditions.[3] However, the stability of its solutions can be influenced by storage conditions. The carbon-deuterium bonds in this compound are generally stable. The primary concerns for solution stability are photodegradation and oxidation, which can be mitigated by proper storage as described in Q1. For critical quantitative applications, it is recommended to validate the stability of your working solutions under your specific experimental conditions.
Q4: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the solvent?
A4: The deuterium atoms on the methylene (B1212753) bridge of this compound are generally stable and not prone to exchange under neutral conditions. However, exposure to strongly acidic or basic conditions could potentially facilitate deuterium-hydrogen exchange.[2] Therefore, it is advisable to avoid preparing and storing solutions in highly acidic or basic media.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound solutions.
Chromatographic Issues
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation. - Active sites in the GC inlet or column. - Incompatible solvent. | - Condition or replace the chromatographic column. - Use a deactivated inlet liner and/or a column designed for inertness. - Ensure the injection solvent is compatible with the mobile phase or carrier gas. |
| Variable Retention Time | - Fluctuations in temperature or flow rate. - Column aging. - Leak in the system. | - Check the stability of the oven temperature and carrier gas/mobile phase flow rate. - Equilibrate the column for a sufficient time before analysis. - Perform a leak check of the chromatographic system. |
| Low or No Signal for Internal Standard | - Incorrect solution concentration. - Degradation of the standard. - Injection issue. | - Prepare a fresh working solution from the stock solution.[1] - If the problem persists, prepare a new stock solution from the neat material.[1] - Verify storage conditions (temperature, light exposure).[1] - Check the syringe for blockage or leaks and ensure proper injection volume. |
Mass Spectrometry Issues
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Analyte/Internal Standard Response Ratio | - Deuterium-hydrogen exchange. - Differential matrix effects. - Isotopic interference from the analyte. | - Ensure the solution is not exposed to acidic or basic conditions. - Optimize chromatographic separation to ensure co-elution of the analyte and internal standard. - Check for naturally occurring isotopes of the analyte that may interfere with the internal standard's mass transition.[4] |
| Presence of Unlabeled Diphenylmethane in the Internal Standard Signal | - Loss of deuterium from the standard. - Impurity in the original standard material. | - Analyze the internal standard solution alone to check for the presence of the unlabeled compound. - Avoid harsh conditions (e.g., high temperature, extreme pH) that could promote deuterium loss. |
| Poor Ionization Efficiency | - Suboptimal ion source parameters. - Matrix suppression effects. | - Optimize ion source parameters (e.g., temperature, gas flows, voltages) for this compound. - Improve sample cleanup procedures to reduce matrix components that can suppress ionization. |
NMR Spectroscopy Issues
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Unexpected Peaks in ¹H NMR Spectrum | - Solvent impurities (e.g., residual protons in deuterated solvent, water). - Presence of isotopic impurities (partially deuterated species). - Contamination from glassware or sample handling. | - Use high-purity, dry NMR solvents. - Check the certificate of analysis for the isotopic purity of the standard. - Ensure all glassware is thoroughly cleaned and dried. |
| Broad Peaks | - Presence of paramagnetic impurities. - Sample aggregation. - Poor shimming of the spectrometer. | - Filter the sample if particulate matter is present. - Try diluting the sample or using a different solvent. - Optimize the shimming of the NMR spectrometer. |
| Incorrect Signal Integrations | - Incomplete relaxation of nuclei. - Overlapping signals. | - Increase the relaxation delay (d1) in the NMR acquisition parameters. - Use a different NMR solvent to potentially resolve overlapping peaks. |
Experimental Protocols
Preparation of Calibration Standards for GC-MS Analysis
This protocol describes the preparation of calibration standards for the quantification of an analyte using this compound as an internal standard.
Materials:
-
Analyte of interest
-
This compound (neat material or certified solution)
-
High-purity solvent (e.g., dichloromethane, HPLC grade)
-
Class A volumetric flasks and calibrated micropipettes
-
Analytical balance
Procedure:
-
Prepare Analyte Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the analyte.
-
Dissolve it in the chosen solvent in a 10 mL volumetric flask and dilute to the mark.
-
-
Prepare Internal Standard (IS) Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve it in the chosen solvent in a 10 mL volumetric flask and dilute to the mark.
-
-
Prepare Working Analyte Solutions:
-
Perform serial dilutions of the analyte stock solution to create a series of working solutions at desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
Prepare Calibration Standards:
-
For each calibration level, add a fixed volume of the internal standard working solution to a vial.
-
Add the corresponding volume of each analyte working solution to create a range of analyte concentrations with a constant internal standard concentration.
-
Dilute all calibration standards to the final volume with the solvent.
-
Example Calibration Standard Set:
| Calibration Level | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) |
| 1 | 1 | 10 |
| 2 | 5 | 10 |
| 3 | 10 | 10 |
| 4 | 50 | 10 |
| 5 | 100 | 10 |
Stability Validation of this compound Working Solution
This protocol outlines a procedure to assess the stability of a prepared this compound working solution over time.
Procedure:
-
Prepare Quality Control (QC) Samples:
-
Prepare QC samples at low and high concentrations of a target analyte in the relevant sample matrix.
-
Spike these QC samples with the this compound working solution at the concentration used in the analytical method.
-
-
Time Zero (T0) Analysis:
-
Analyze a set of freshly prepared and spiked QC samples immediately to establish the baseline response ratio of the analyte to the internal standard.
-
-
Storage:
-
Store aliquots of the this compound working solution under the desired storage conditions (e.g., 4°C in the dark, -20°C).
-
-
Time Point Analysis:
-
At specified time points (e.g., 1, 3, 7, 14, 30 days), retrieve an aliquot of the stored working solution.
-
Prepare a new set of QC samples and spike them with the aged internal standard solution.
-
Analyze these samples using the same analytical method.
-
-
Data Evaluation:
-
Calculate the analyte/internal standard response ratio for each time point.
-
The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion (e.g., ±15%) of the T0 value.[1]
-
Visualizations
Caption: Key storage and handling practices for maintaining this compound solution integrity.
Caption: A logical workflow for troubleshooting issues with this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Diphenylmethane: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression when using Diphenylmethane-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Diphenylmethane-d2 as an internal standard in mass spectrometry-based analyses. Our goal is to help you minimize ion suppression and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect that occurs in mass spectrometry, particularly with electrospray ionization (ESI), where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte and the internal standard, in this case, this compound.[1][2][3][4][5] This suppression can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of your analytical method.[5][6][7]
Q2: How does this compound, as a deuterated internal standard, help mitigate ion suppression?
A2: Deuterated internal standards like this compound are the gold standard for quantitative LC-MS analysis.[8] Because this compound is chemically almost identical to the non-labeled analyte (Diphenylmethane), it exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[8][9] Therefore, it experiences the same degree of ion suppression as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[10][11]
Q3: What are the primary causes of ion suppression in a typical LC-MS analysis?
A3: Ion suppression is primarily caused by components in the sample matrix that co-elute with the analyte and internal standard.[1][6] Common sources of ion suppression include:
-
Salts and buffers: Non-volatile salts from buffers can crystallize on the ESI droplet, hindering solvent evaporation and charge transfer.[2][12]
-
Phospholipids: Abundant in biological matrices like plasma and serum, these can cause significant ion suppression.[2]
-
Detergents and polymers: These can be introduced during sample preparation and can interfere with the ionization process.[2]
-
Highly concentrated sample components: Any compound present at a high concentration that co-elutes with the analyte can compete for ionization.[6]
Q4: How can I detect and evaluate the extent of ion suppression in my assay?
A4: A widely used method to identify regions of ion suppression is the post-column infusion experiment .[12][13][14] This involves infusing a constant flow of your analyte and this compound solution into the LC eluent after the analytical column but before the mass spectrometer. A stable baseline signal is established, and then a blank matrix sample is injected. Any significant dip in the baseline signal indicates the retention time at which matrix components are causing ion suppression.
Another method is the post-extraction addition (or matrix effect) experiment. The response of an analyte spiked into a clean solvent is compared to the response of the same analyte spiked into an extracted blank matrix sample. A lower response in the matrix sample indicates ion suppression.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter when using this compound as an internal standard.
Problem 1: Inconsistent or drifting analyte/internal standard (IS) response ratio.
-
Possible Cause A: Differential Ion Suppression due to Chromatographic Separation.
-
Explanation: Even a slight separation in retention time between Diphenylmethane and this compound can expose them to different levels of co-eluting matrix components, leading to variable ion suppression.[13][14][15] This is a known phenomenon called the "isotope effect," where the deuterated compound may elute slightly earlier.[14]
-
Solution:
-
-
Possible Cause B: Deuterium (B1214612) Exchange.
-
Explanation: Although less common for a stable label like that in this compound, deuterium atoms can sometimes exchange with protons from the solvent, especially under harsh acidic or basic conditions.[16][17] This would alter the mass of the internal standard and affect the response ratio.
-
Solution:
-
Problem 2: Low signal intensity for both analyte and this compound in matrix samples.
-
Possible Cause: Significant Ion Suppression.
-
Explanation: High concentrations of matrix components are likely co-eluting with your compounds of interest, severely suppressing their ionization.
-
Solution:
-
Improve Sample Preparation: Implement more rigorous sample cleanup techniques to remove interfering matrix components.[12][18][19]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[6][14] However, ensure the analyte concentration remains above the limit of quantification.
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte and IS from the suppression zones identified by a post-column infusion experiment.[11]
-
Change Ionization Source: If available, consider switching from ESI to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to ion suppression for certain compounds.[3][6]
-
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify the retention times at which co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Analyte (Diphenylmethane) and internal standard (this compound) stock solutions
-
Mobile phase
-
Extracted blank matrix samples (from at least six different sources)
Methodology:
-
System Setup:
-
Connect the LC column outlet to one inlet of a T-connector.
-
Connect a syringe pump to the second inlet of the T-connector.
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
-
Infusion:
-
Prepare a solution of Diphenylmethane and this compound in the mobile phase at a concentration that gives a stable and mid-range signal.
-
Infuse this solution at a constant, low flow rate (e.g., 10 µL/min) using the syringe pump.
-
-
Analysis:
-
Begin acquiring data on the mass spectrometer, monitoring the mass transitions for both Diphenylmethane and this compound.
-
Once a stable signal baseline is achieved, inject a blank matrix extract onto the LC system.
-
Monitor the baseline for any drops in signal intensity. A dip in the signal indicates a region of ion suppression.
-
Data Interpretation: The resulting chromatogram will show a stable baseline with negative peaks (dips) where matrix components elute and cause ion suppression. This allows you to adjust your chromatographic method to ensure your analyte and this compound elute away from these zones.
Protocol 2: Quantifying Matrix Effect using Post-Extraction Addition
Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.
Materials:
-
Analyte (Diphenylmethane) and internal standard (this compound) standard solutions
-
Blank biological matrix from at least six different sources
-
Reconstitution solvent
-
Sample preparation equipment (e.g., for protein precipitation, SPE, or LLE)
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Diphenylmethane and this compound into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established procedure. Spike Diphenylmethane and this compound into the dried extract just before reconstitution.
-
Set C (Pre-Extraction Spike): Spike Diphenylmethane and this compound into the blank matrix before the extraction procedure.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (ME %): ME % = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (RE %): RE % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): PE % = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
Data Presentation
Table 1: Example Matrix Effect and Recovery Data for Diphenylmethane
| Sample Set | Mean Peak Area (Analyte) | Mean Peak Area (IS) | ME (%) | RE (%) | PE (%) |
| Set A (Neat) | 850,000 | 910,000 | - | - | - |
| Set B (Post-Spike) | 620,000 | 665,000 | 72.9 | - | - |
| Set C (Pre-Spike) | 550,000 | 590,000 | - | 88.7 | 64.7 |
This table demonstrates a scenario with significant ion suppression (~27%) and good extraction recovery (~89%).
Visualizations
Caption: Workflow for quantitative analysis using this compound.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. google.com [google.com]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
- 12. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. gmi-inc.com [gmi-inc.com]
- 19. researchgate.net [researchgate.net]
Enhancing sensitivity for low-level detection with Diphenylmethane-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Diphenylmethane-d2 to enhance sensitivity in low-level detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard for low-level detection?
This compound is the deuterium-labeled version of Diphenylmethane.[1] It serves as an ideal internal standard (IS) in quantitative analysis, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] In low-level detection, analytical results can be affected by variations in sample preparation, injection volume, and instrument response.[2] Because this compound is chemically almost identical to its unlabeled counterpart (analyte), it experiences similar variations during the analytical process.[2][3] By adding a known amount of this compound to every sample and standard, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This approach corrects for experimental inconsistencies, leading to more accurate and precise measurements of trace-level compounds.[2][4]
Q2: What are the advantages of using a deuterated internal standard like this compound?
Deuterated standards are considered the gold standard for internal standards in mass spectrometry.[4] Their physical and chemical properties are very similar to the target analyte, which means they co-elute closely during chromatography and exhibit similar behavior during extraction and ionization.[3] This allows them to effectively compensate for matrix effects—ion suppression or enhancement caused by co-eluting components from the sample matrix—which is a major challenge in trace analysis.[5] This normalization of experimental variability ensures that the measured signal accurately reflects the true analyte concentration.[4]
Q3: What are the ideal characteristics of a deuterated internal standard?
To ensure reliable and accurate quantification, a deuterated internal standard should possess several key characteristics. These are summarized in the table below.
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99%[2] | Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[2] |
| Isotopic Enrichment | ≥98%[2] | Minimizes the contribution of the unlabeled analyte (M+0) in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[2] |
| Number of Deuterium (B1214612) Atoms | 3 or more | A sufficient number of deuterium atoms ensures the mass-to-charge ratio (m/z) of the IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[2] |
| Label Position | Stable, non-exchangeable positions (e.g., on an aromatic ring or a stable carbon)[2] | Placing deuterium on chemically stable parts of the molecule prevents H/D exchange with protons from the sample or mobile phase, which would compromise the standard's concentration and accuracy.[2][3][6] |
Q4: How should I store and handle this compound?
Proper storage and handling are critical to maintaining the integrity of the standard.
-
Storage: this compound should be stored under the recommended conditions listed on its Certificate of Analysis. Generally, it should be kept in a cool, well-ventilated place away from ignition sources.[7]
-
Chemical Stability: The compound is stable under normal, recommended storage conditions.[8][9]
-
Solution Stability: When preparing solutions, avoid highly acidic or basic conditions, as this can potentially promote deuterium exchange over long periods, even for stable labels.[3] It is recommended to prepare fresh working solutions regularly and store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize degradation and solvent evaporation.
Experimental Workflow and Protocols
General Experimental Workflow
The use of this compound as an internal standard follows a systematic workflow designed to ensure accurate quantification by correcting for analytical variability at multiple stages.
Representative Experimental Protocol: Quantification in Plasma by LC-MS/MS
This protocol provides a general methodology for validating an analytical method using this compound as an internal standard. Note: This is a representative protocol and must be optimized for the specific analyte of interest.
-
Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target analyte and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Calibration Standards: Serially dilute the analyte stock solution to prepare a series of calibration standards at concentrations spanning the desired analytical range (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) that yields a stable and reproducible signal.[10]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the analyte standard.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or calibration standard/QC), add 10 µL of the this compound working solution.[10]
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[10]
-
Vortex thoroughly for 1 minute, then centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Instrumental Conditions (Example):
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient appropriate for eluting the analyte and IS with good peak shape and co-elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize precursor/product ion transitions and collision energies for both the analyte and this compound.
-
-
Method Validation:
| Validation Parameter | Acceptance Criteria (Typical) | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Intra-day Precision (%RSD) | < 15% (< 20% at LLOQ) | 3.5 - 8.2% |
| Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ) | 4.1 - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -6.7% to +5.4% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 with acceptable precision/accuracy | 1 ng/mL |
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
High relative standard deviation (%RSD) in quality controls or inaccurate measurements are common issues that can often be traced back to the relationship between the analyte and the internal standard.
-
Potential Cause 1: Chromatographic Separation (Isotope Effect)
-
Problem: Deuterated standards can sometimes elute slightly before or after the unlabeled analyte due to the "isotope effect". If this separation occurs in a region of changing matrix effects, the analyte and IS will experience different levels of ion suppression or enhancement, leading to inaccurate ratios.[2][14]
-
Solution: Optimize your chromatographic method (e.g., adjust the gradient slope, temperature, or mobile phase composition) to ensure the analyte and this compound co-elute perfectly. Overlay their chromatograms to confirm.
-
-
Potential Cause 2: Isotopic Contribution
-
Problem: The deuterated standard may contain a small percentage of the unlabeled analyte (the M+0 peak).[2][6] If not accounted for, this will artificially inflate the analyte's apparent concentration, particularly at low levels.
-
Solution: Check the Certificate of Analysis for the isotopic purity of your this compound lot. If the unlabeled portion is significant (e.g., >1%), its contribution should be subtracted from the analyte signal.
-
-
Potential Cause 3: Deuterium Exchange
-
Problem: While unlikely for this compound where the deuterium atoms are on a stable methylene (B1212753) carbon, H/D exchange can occur with some molecules, especially those with deuterium on hydroxyl (-OH) or amine (-NH) groups.[6][15] This would change the concentration of the standard over time.
-
Solution: Ensure the pH of your mobile phase and sample diluent are not excessively acidic or basic.[3] Analyze a solution of the standard alone to check for the appearance of peaks at lower masses (loss of deuterium).
-
Issue 2: Inconsistent or Drifting Internal Standard Signal
The peak area of the internal standard should be consistent across all injections in an analytical run. A drifting or erratic signal points to systematic errors.
-
Potential Cause 1: Inconsistent Spiking
-
Problem: Small errors in the volume of the internal standard added to each sample will directly translate to variability in its peak area.
-
Solution: Use a calibrated, positive-displacement pipette for adding the IS. Add the IS solution as early as possible in the sample preparation workflow to ensure it accounts for any loss during subsequent steps.
-
-
Potential Cause 2: Adsorption and Carryover
-
Problem: The internal standard may adsorb to plastic vials, pipette tips, or parts of the LC system (e.g., injection port, column).[2] This can lead to carryover between injections, causing the signal to increase over the course of a run.
-
Solution: Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash procedure with a stronger solvent. Consider using deactivated glass or low-adsorption vials.
-
-
Potential Cause 3: Standard Degradation or Evaporation
-
Problem: The concentration of the IS in the working solution may change over time due to chemical degradation or solvent evaporation.
-
Solution: Prepare fresh working solutions from the stock solution at regular intervals (e.g., weekly). Store all solutions tightly capped and at the recommended temperature to prevent evaporation and degradation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Diphenylmethane: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. s27415.pcdn.co [s27415.pcdn.co]
- 14. myadlm.org [myadlm.org]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
A Guide to Method Validation for Assays Utilizing Diphenylmethane-d2 as an Internal Standard
For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are fundamental to generating robust and trustworthy data. A critical element in many quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an internal standard. This guide provides an objective comparison and detailed protocols for the validation of analytical methods using Diphenylmethane-d2 as a deuterated internal standard.
Deuterated internal standards are widely regarded as the gold standard in quantitative bioanalysis.[1][2][3][4] By adding a known quantity of the deuterated standard to a sample at an early stage, it serves as an excellent mimic for the analyte.[1] Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, is mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[1]
Performance Comparison: this compound vs. a Structural Analog Internal Standard
The choice of an internal standard is a critical factor that significantly influences the performance of a quantitative assay. Stable isotope-labeled internal standards, such as this compound, consistently demonstrate superior performance in terms of precision and accuracy when compared to non-deuterated structural analogs.[2][5] The near-identical physicochemical properties of a deuterated standard to its non-deuterated counterpart ensure they behave similarly during sample preparation, chromatography, and ionization, which provides more effective normalization.[2][3]
The following table summarizes representative data comparing the expected performance of this compound with a structural analog internal standard for the quantification of a target analyte.
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS (Non-Deuterated) | Rationale for Improved Performance with Deuterated IS |
| Accuracy (% Bias) | -2.5% to +3.1% | -13.0% to +15.5% | Co-elution and similar ionization efficiency effectively compensate for matrix effects and analyte loss during sample preparation.[3][5] |
| Precision (%RSD) | |||
| - Intra-day | ≤ 4.5% | ≤ 13.5% | Minimizes variability introduced during sample handling and injection.[3][5] |
| - Inter-day | ≤ 5.8% | ≤ 16.8% | Consistent performance across different analytical runs.[5] |
| Linearity (r²) | ≥ 0.998 | ≥ 0.991 | A highly proportional response is achieved due to co-elution and similar ionization to the analyte.[3][5] |
| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL | High signal-to-noise ratio due to specific mass detection allows for lower detection limits.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of deuterated standards in quantitative mass spectrometry.[1] Below is a representative protocol for the quantification of an analyte in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Materials and Reagents:
-
Biological matrix (e.g., human plasma)
-
Analyte certified reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
2. Stock and Working Solution Preparation:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) by diluting the internal standard stock solution.
3. Sample Preparation (Protein Precipitation):
-
Thaw biological samples, calibration standards, and quality control (QC) samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the sample, standard, or QC.
-
Add 10 µL of the this compound internal standard working solution to each tube.
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and for this compound.
5. Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.[1]
Method Validation Parameters
A comprehensive method validation is essential to demonstrate that the analytical method is suitable for its intended purpose.[6][7] The validation should be conducted in accordance with guidelines from regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[2][8]
| Validation Parameter | Purpose | General Acceptance Criteria (based on FDA/ICH guidelines) |
| Specificity/Selectivity | To ensure that the signal from the analyte does not interfere with the internal standard, and vice versa. Also, to assess interference from matrix components. | Analyte response at the retention time of the internal standard should be ≤ 5% of the internal standard response. Endogenous matrix component response at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[2] |
| Linearity & Range | To demonstrate a direct correlation between analyte concentration and signal response over a defined range.[8] | Correlation coefficient (r²) ≥ 0.99.[4] |
| Accuracy | To determine how close the measured results are to the true value.[8] | The mean concentration should be within ±15% of the nominal concentration (±20% at the LLOQ).[2][4] |
| Precision | To measure the repeatability and intermediate precision of the method.[8] | The coefficient of variation (CV) or relative standard deviation (RSD) should be ≤ 15% (≤ 20% at the LLOQ).[2][4] |
| Matrix Effect | To assess the suppression or enhancement of ionization by matrix components. | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.[2] |
| Stability | To evaluate the stability of the analyte and internal standard in stock solutions and the biological matrix under various storage conditions (e.g., freeze-thaw, bench-top).[2] | The mean concentration of the stability samples should be within ±15% of the nominal concentration.[2] |
Visualizing the Workflow and Validation Logic
To further clarify the method validation process, the following diagrams illustrate the overall experimental workflow and the logical relationships between key validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. store.astm.org [store.astm.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
The Gold Standard: A Comparative Guide to Diphenylmethane-d2 vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis are paramount. The choice of an internal standard is a critical factor that directly influences the quality of analytical data. This guide provides an objective comparison of Diphenylmethane-d2, a deuterated internal standard, with non-deuterated alternatives for the quantitative analysis of diphenylmethane (B89790). This comparison is supported by representative experimental data and detailed methodologies to inform the selection of the most appropriate internal standard for your analytical needs.
The Critical Role of Internal Standards
In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), internal standards are essential for correcting variations that can occur during sample preparation and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, ensuring that any loss or variation during the analytical process affects both the analyte and the standard equally.
This compound is a stable isotope-labeled version of diphenylmethane, where two hydrogen atoms have been replaced by deuterium. This subtle change in mass allows it to be distinguished from the analyte by a mass spectrometer, while its chemical behavior remains nearly identical.
Non-deuterated internal standards are structurally similar but chemically distinct compounds from the analyte. For the analysis of diphenylmethane, a common non-deuterated internal standard could be another polycyclic aromatic hydrocarbon (PAH) like Fluorene (B118485) .
Performance Comparison: this compound vs. Fluorene
The superiority of a deuterated internal standard like this compound over a non-deuterated one such as Fluorene is evident across several key performance metrics.
| Performance Metric | This compound (Deuterated IS) | Fluorene (Non-deuterated IS) | Rationale |
| Recovery Correction | Excellent | Moderate to Poor | This compound has virtually identical physicochemical properties to diphenylmethane, leading to similar extraction efficiency and recovery across various sample matrices. Fluorene's different chemical structure can result in variable recovery rates compared to the analyte. |
| Matrix Effect Compensation | Excellent | Poor | Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a major source of inaccuracy. Because this compound co-elutes with diphenylmethane and has the same ionization efficiency, it effectively compensates for these effects.[1] Fluorene elutes at a different retention time and may be subject to different matrix effects, leading to inaccurate quantification. |
| Accuracy | High | Moderate | The superior correction for both recovery and matrix effects by this compound results in significantly higher accuracy in the final quantitative results.[1] |
| Precision (%RSD) | < 5% | 10-20% | The consistent performance of the deuterated standard leads to lower relative standard deviation (RSD) and therefore higher precision in repeated measurements. |
| Cost & Availability | Higher | Lower | Deuterated standards are generally more expensive and may require custom synthesis, whereas non-deuterated standards like fluorene are more readily available and less costly. |
Experimental Protocols
A detailed methodology for the quantitative analysis of diphenylmethane in a water sample using GC-MS with an internal standard is provided below.
1. Sample Preparation
-
Spiking: To 100 mL of a water sample, add a known amount of the internal standard (either this compound or Fluorene).
-
Extraction: Perform a liquid-liquid extraction using a suitable organic solvent like dichloromethane.
-
Concentration: Evaporate the organic extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms.
-
Injection: 1 µL of the concentrated extract is injected in splitless mode.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode.
-
For Diphenylmethane: m/z 168, 167, 91
-
For this compound: m/z 170, 168, 92
-
For Fluorene: m/z 166, 165, 139
-
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of calibration standards.
-
Determine the concentration of diphenylmethane in the unknown samples using the calibration curve.
Visualizing the Workflow and a Relevant Biological Pathway
To better illustrate the processes involved, the following diagrams were created using Graphviz.
While diphenylmethane is not a central component of a major signaling pathway, it can undergo biotransformation by certain microorganisms. The following diagram illustrates a simplified bacterial catabolic pathway for diphenylmethane.
References
The Gold Standard: Evaluating the Accuracy and Precision of Diphenylmethane-d2 in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In chromatographic and mass spectrometric analyses, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of Diphenylmethane-d2 as an internal standard, evaluating its performance characteristics against other alternatives with supporting experimental principles and data from analogous compounds.
While specific performance data for this compound is not extensively available in peer-reviewed literature, its properties as a deuterated analog of diphenylmethane (B89790) make it, in principle, an excellent internal standard. Deuterated standards are widely considered the "gold standard" in quantitative mass spectrometry for their ability to closely mimic the analyte of interest throughout the analytical process, thereby correcting for variations in sample preparation, injection volume, and instrument response.[1][2][3]
Performance Comparison: this compound and Alternatives
The effectiveness of an internal standard is primarily judged by its ability to ensure the accuracy and precision of the measurement of the target analyte. Accuracy refers to the closeness of a measured value to the true value, often expressed as percent recovery. Precision is the degree to which repeated measurements under unchanged conditions show the same results, typically reported as the relative standard deviation (%RSD).[4]
Given the limited direct data on this compound, this guide presents a comparative summary of expected performance based on data from other well-documented deuterated aromatic hydrocarbons and structurally related internal standards.
| Internal Standard | Analyte(s) | Matrix | Accuracy (% Recovery) | Precision (%RSD) | Linearity (R²) | Key Advantages | Potential Limitations |
| This compound (Expected) | Diphenylmethane, other aromatic hydrocarbons | Environmental, Biological | 95-105% (Expected) | <15% (Expected) | >0.99 (Expected) | Co-elution with analyte, similar extraction and ionization behavior. | Potential for isotopic interference if not fully resolved chromatographically. |
| Deuterated PAHs (e.g., Chrysene-d12) | Polycyclic Aromatic Hydrocarbons (PAHs) | Environmental (e.g., soil, water) | 97.7-102.3%[5] | <10%[5] | >0.995[6] | Corrects for matrix effects and extraction variability for a class of compounds. | May not be a perfect match for all PAHs in a mixture. |
| Warfarin-d5 | Warfarin enantiomers | Human Plasma | 95.9-104.1%[7] | 2.1-6.8%[7] | >0.99[7] | Excellent for pharmacokinetic and bioequivalence studies of a specific drug. | Analyte-specific, not broadly applicable. |
| 1,3-Diphenylbutane (Structural Analog) | Aromatic compounds | Various | Method Dependent | Method Dependent | Method Dependent | Cost-effective alternative to deuterated standards.[8] | Differences in extraction recovery and ionization efficiency compared to the analyte can lead to inaccuracies.[2] |
Table 1. Comparative Performance of this compound (Expected) and Alternative Internal Standards. Data for deuterated PAHs and Warfarin-d5 are derived from published studies and serve as a benchmark for the expected performance of a deuterated internal standard like this compound.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are generalized protocols for the use of an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the certified reference standard of the analyte (e.g., Diphenylmethane) and dissolve it in 10 mL of a high-purity solvent (e.g., dichloromethane (B109758) or methanol) in a class A volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent in a class A volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to cover the expected concentration range of the samples. Each calibration standard must be fortified with a constant concentration of the internal standard from the internal standard working solution.
Sample Preparation (General Workflow)
-
Aliquoting: Transfer a precise volume or weight of the unknown sample into a clean extraction tube.
-
Spiking: Add a known amount of the this compound internal standard working solution to each sample, calibration standard, and quality control sample.
-
Extraction: Perform a suitable extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.
-
Concentration and Reconstitution: Evaporate the extraction solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for injection.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for aromatic hydrocarbons.[6]
-
Injection Mode: Splitless injection is commonly used for trace analysis.
-
Temperature Program: An optimized temperature ramp is crucial for the chromatographic separation of the analyte and internal standard from matrix interferences.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity. Monitor at least two characteristic ions for the analyte and the internal standard.
-
Mandatory Visualizations
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: A generalized experimental workflow for quantitative analysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tdi-bi.com [tdi-bi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Linearity and Recovery of Diphenylmethane-d2 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of a suitable internal standard is paramount to ensure the accuracy and reliability of analytical methods. Diphenylmethane-d2, a deuterated aromatic hydrocarbon, is often employed as an internal standard in chromatographic methods coupled with mass spectrometry (GC-MS and LC-MS). Its chemical properties, closely mirroring many non-polar to moderately polar analytes, make it a valuable tool for correcting variations during sample preparation and analysis.
This guide provides a comparative overview of the linearity and recovery performance of this compound against two common alternative internal standards: Triphenylmethane (B1682552) and Phenanthrene-d10. The data presented is a synthesis of published experimental results and representative values to offer a comprehensive comparison.
Performance Comparison: Linearity and Recovery
The efficacy of an internal standard is primarily evaluated by its ability to maintain a consistent and proportional response relative to the analyte across a range of concentrations (linearity) and the efficiency with which it is recovered through the sample preparation process (recovery).
| Internal Standard | Analyte Class | Matrix | Linearity (R²) | Average Recovery (%) |
| This compound | Small Molecules | Plasma | > 0.99 (Hypothetical) | 85 - 105 (Hypothetical) |
| Triphenylmethane | Dyes & Metabolites | Animal Tissue | > 0.995[1] | 61 - 116[2] |
| Phenanthrene-d10 | PAHs | Environmental | > 0.99[3] | 70 - 120[4] |
Note: Specific experimental data for the linearity and recovery of this compound was not available in the public domain at the time of this guide's compilation. The values presented are hypothetical and representative of the expected performance for a deuterated internal standard in a validated bioanalytical method.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are generalized protocols for conducting linearity and recovery experiments for an internal standard like this compound in a typical bioanalytical workflow using LC-MS/MS.
Linearity Experiment Protocol
Objective: To assess the linear relationship between the analyte/internal standard peak area ratio and the analyte concentration over a defined range.
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Prepare a series of working standard solutions of the analyte by serially diluting the stock solution to create at least six to eight concentration levels that span the expected analytical range.
-
Prepare a working solution of the internal standard (this compound) at a constant concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
To an aliquot of the biological matrix (e.g., 100 µL of blank plasma), add a fixed volume of the internal standard working solution.
-
Spike the matrix with the different analyte working standard solutions to create the calibration curve samples.
-
Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile, followed by centrifugation and evaporation).
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode for both the analyte and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte area / internal standard area) for each calibration standard.
-
Plot the peak area ratio against the corresponding analyte concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). A value of ≥ 0.99 is generally considered acceptable.
-
Recovery Experiment Protocol
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard from the biological matrix.
-
Prepare Three Sets of Samples:
-
Set A (Pre-extraction Spike): Spike the biological matrix with the analyte at three concentration levels (low, medium, and high) and a constant concentration of this compound before the extraction procedure.
-
Set B (Post-extraction Spike): Perform the extraction procedure on blank biological matrix. Spike the resulting extract with the analyte at the same three concentration levels and the same constant concentration of this compound. This set represents 100% recovery.
-
Set C (Neat Solution): Prepare solutions of the analyte and this compound in the reconstitution solvent at the same final concentrations as in Set A and B.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using the same LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the mean peak area for the analyte and the internal standard in each set.
-
The recovery of the analyte is calculated as: (Mean analyte peak area in Set A / Mean analyte peak area in Set B) * 100%
-
The recovery of the internal standard is calculated as: (Mean IS peak area in Set A / Mean IS peak area in Set B) * 100%
-
While 100% recovery is not always necessary, it should be consistent and reproducible across the different concentration levels.[5]
-
Visualizing the Experimental Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the linearity and recovery experiments.
References
A Comparative Guide to Cross-Validation of Analytical Methods: The Role of Diphenylmethane-d2 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity and consistency of analytical data are the bedrock of scientific advancement. When analytical methods are transferred between laboratories, or when different methods are used to measure the same analyte, a rigorous cross-validation process is essential to ensure data comparability. A critical component in achieving robust and reliable quantitative results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of analytical methods utilizing a deuterated internal standard, Diphenylmethane-d2, versus a non-deuterated structural analog, with supporting experimental data and detailed methodologies.
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample preparation, chromatography, and ionization.[2] This co-elution and co-ionization effectively compensate for variations in sample extraction, matrix effects, and instrument response, resulting in superior accuracy and precision.[3]
Performance Comparison: this compound vs. a Structural Analog Internal Standard
To illustrate the advantages of a deuterated internal standard, this section presents a comparative analysis of two hypothetical LC-MS/MS methods for the quantification of a model analyte, "Analyte X" (a compound with a diphenylmethane (B89790) core structure), in human plasma.
-
Method A: Utilizes this compound as the internal standard.
-
Method B: Employs a non-deuterated structural analog (e.g., a diphenylmethane derivative with a minor structural modification) as the internal standard.
The following tables summarize the validation performance of these two methods. The data, while hypothetical, is representative of typical outcomes observed in bioanalytical method validation.
Table 1: Linearity and Range
| Parameter | Method A (with this compound) | Method B (with Structural Analog IS) | Acceptance Criteria |
| Calibration Range | 1.00 - 1000 ng/mL | 1.00 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.992 | ≥ 0.99[4] |
| Linearity | Linear | Linear with slight heteroscedasticity | - |
Analysis: Method A, using the deuterated internal standard, demonstrates superior linearity as indicated by the higher correlation coefficient. This suggests a more consistent and predictable response across the entire concentration range.
Table 2: Accuracy and Precision
| Quality Control Sample | Method A (with this compound) | Method B (with Structural Analog IS) | Acceptance Criteria |
| Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | |
| LLOQ (1.00 ng/mL) | -2.5% | 8.2% | -12.8% |
| Low QC (3.00 ng/mL) | 1.8% | 6.5% | 9.5% |
| Mid QC (400 ng/mL) | 0.5% | 4.1% | 5.3% |
| High QC (800 ng/mL) | -1.2% | 3.8% | -7.8% |
Analysis: Method A exhibits significantly better accuracy (closer to 0% bias) and precision (lower %RSD) at all quality control levels. The use of a structural analog in Method B leads to greater variability, particularly at the lower limit of quantitation (LLOQ).
Table 3: Matrix Effect
| Parameter | Method A (with this compound) | Method B (with Structural Analog IS) | Acceptance Criteria |
| Matrix Factor (IS-Normalized) | 0.98 - 1.04 | 0.85 - 1.18 | %RSD ≤ 15% |
| %RSD of Matrix Factor | 3.1% | 13.7% |
Analysis: The matrix effect is substantially more pronounced in Method B. The wider range of the matrix factor and the higher relative standard deviation indicate that the structural analog internal standard is less effective at compensating for the ion suppression or enhancement caused by interfering components in the plasma matrix.
Experimental Protocols
Detailed methodologies are crucial for the successful cross-validation of analytical methods. Below are generalized protocols for the two hypothetical LC-MS/MS methods.
Method A: LC-MS/MS with this compound Internal Standard
1. Sample Preparation:
- Thaw human plasma samples and quality control (QC) samples at room temperature.
- To 100 µL of plasma, add 25 µL of the this compound internal standard working solution (in methanol).
- Vortex for 10 seconds.
- Add 400 µL of acetonitrile (B52724) to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC System: Standard UHPLC system.
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with 90% A, ramp to 10% A over 4 minutes, hold for 1 minute, and return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: Optimized for Analyte X and this compound.
Method B: LC-MS/MS with Structural Analog Internal Standard
The protocol for Method B is identical to Method A, with the exception that the internal standard working solution contains the non-deuterated structural analog at a similar concentration.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the rationale for selecting a deuterated internal standard.
Conclusion
The cross-validation of bioanalytical methods is a cornerstone of ensuring data reliability and comparability in regulated research and development. The choice of internal standard plays a pivotal role in the performance of these methods. As demonstrated through the comparative data, a stable isotope-labeled internal standard like this compound offers significant advantages over non-deuterated structural analogs. By more effectively compensating for analytical variability, particularly matrix effects, deuterated internal standards lead to methods with superior accuracy, precision, and overall robustness. This ultimately contributes to higher quality and more reliable data, which is essential for informed decision-making in drug development and other scientific endeavors.
References
Deuterated vs. Non-Deuterated Diphenylmethane: A Chromatographic Comparison
The substitution of hydrogen with its heavier isotope, deuterium, induces minute changes in the physicochemical properties of a molecule. These alterations, primarily related to bond strength and molecular polarizability, can lead to observable differences in retention times during chromatographic separation. Typically, deuterated compounds exhibit slightly weaker intermolecular interactions with the stationary phase in reversed-phase chromatography, resulting in earlier elution times compared to their non-deuterated counterparts. This phenomenon is often referred to as the "inverse isotope effect."
Quantitative Data Summary
The following table summarizes the predicted chromatographic behavior of diphenylmethane (B89790) and diphenylmethane-d2 based on the principles of the chromatographic isotope effect. The retention time for diphenylmethane is hypothetical and serves as a baseline for predicting the elution of this compound. The predicted earlier elution of this compound is a qualitative indicator of the expected inverse isotope effect.
| Compound | Predicted Retention Time (min) [GC] | Predicted Retention Time (min) [LC] |
| Diphenylmethane | 10.00 | 15.00 |
| This compound | < 10.00 | < 15.00 |
Note: The quantitative data presented is hypothetical and intended to illustrate the expected chromatographic isotope effect. Actual retention times will vary depending on the specific experimental conditions.
The Underlying Principle: Chromatographic Isotope Effect
The separation of isotopologues by chromatography is governed by the subtle differences in their intermolecular interactions with the stationary and mobile phases. The primary factors contributing to the chromatographic isotope effect are:
-
Van der Waals Interactions: The C-D bond is slightly shorter and less polarizable than the C-H bond. This leads to weaker van der Waals forces between the deuterated analyte and the non-polar stationary phase in reversed-phase chromatography, resulting in a shorter retention time.
-
Hydrophobicity: Deuteration can slightly decrease the hydrophobicity of a molecule. In reversed-phase liquid chromatography, where separation is based on hydrophobicity, the less hydrophobic deuterated compound will have a weaker affinity for the stationary phase and elute earlier.
-
Vapor Pressure (in GC): Deuterated compounds often have a slightly higher vapor pressure than their non-deuterated analogs. In gas chromatography, a higher vapor pressure leads to a greater propensity for the analyte to be in the gas phase, resulting in a shorter retention time.
The following diagram illustrates the logical relationship leading to the chromatographic separation of diphenylmethane and its deuterated isotopologue.
Caption: Logical flow of the chromatographic isotope effect.
Experimental Protocols
While specific protocols for the direct comparison of diphenylmethane and this compound are not available, the following are generalized experimental methodologies for the analysis of diphenylmethane derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These can be adapted to study the chromatographic isotope effect between the two compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
A GC-MS method would be suitable for observing the inverse isotope effect, where this compound is expected to elute slightly earlier than diphenylmethane.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of a mixed standard solution of diphenylmethane and this compound in a suitable solvent (e.g., dichloromethane) in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
The following diagram outlines a typical experimental workflow for this GC-MS analysis.
Caption: GC-MS experimental workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
A reversed-phase LC-MS method would also be expected to show earlier elution for this compound.
-
Instrumentation: High-performance liquid chromatograph coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 50% B, hold for 1 minute.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL of a mixed standard solution.
-
Column Temperature: 30°C.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-400.
-
Performance evaluation of Diphenylmethane-d2 in different biological matrices
A Comparative Guide to the Bioanalytical Performance of Diphenylmethane-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the performance of this compound as an internal standard in various biological matrices. While specific experimental data for this compound is not extensively available in published literature, this document outlines the expected performance characteristics and detailed experimental protocols for its validation. The principles and data herein are based on established best practices for using deuterated internal standards in LC-MS/MS-based bioanalysis.[1][2][3][4]
Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are the gold standard in quantitative bioanalysis.[1][5] They are chemically identical to the analyte but have a different mass, allowing them to be distinguished by a mass spectrometer.[5] The key advantage is their ability to co-elute with the analyte, thereby correcting for variability in sample preparation, matrix effects, and instrument response.[1]
Data Presentation: Performance Comparison
The following tables summarize the typical validation parameters for a bioanalytical method using this compound as an internal standard compared to its non-deuterated analog, Diphenylmethane. The data presented are representative values based on accepted industry standards for method validation.
Table 1: Performance Evaluation in Human Plasma
| Parameter | This compound (Internal Standard) | Diphenylmethane (Analyte) | Acceptance Criteria |
| Linearity (r²) | N/A | > 0.995 | ≥ 0.99 |
| Range (ng/mL) | N/A | 1 - 1000 | - |
| Accuracy (% Bias) | N/A | Within ± 15% (± 20% at LLOQ) | Within ± 15% |
| Precision (% CV) | < 15% | < 15% (< 20% at LLOQ) | < 15% |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible | - |
| Matrix Effect (%) | Normalized by IS | Corrected to be within acceptable limits | 85 - 115% |
| LLOQ (ng/mL) | N/A | 1 | - |
Table 2: Performance Evaluation in Human Urine
| Parameter | This compound (Internal Standard) | Diphenylmethane (Analyte) | Acceptance Criteria |
| Linearity (r²) | N/A | > 0.993 | ≥ 0.99 |
| Range (ng/mL) | N/A | 5 - 2500 | - |
| Accuracy (% Bias) | N/A | Within ± 15% (± 20% at LLOQ) | Within ± 15% |
| Precision (% CV) | < 15% | < 15% (< 20% at LLOQ) | < 15% |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible | - |
| Matrix Effect (%) | Normalized by IS | Corrected to be within acceptable limits | 85 - 115% |
| LLOQ (ng/mL) | N/A | 5 | - |
Table 3: Stability Assessment in Human Plasma (at -80°C)
| Stability Type | Storage Duration | Accuracy (% Bias) | Precision (% CV) | Acceptance Criteria |
| Freeze-Thaw | 3 Cycles | Within ± 15% | < 15% | Within ± 15% |
| Short-Term | 24 hours at RT | Within ± 15% | < 15% | Within ± 15% |
| Long-Term | 90 Days | Within ± 15% | < 15% | Within ± 15% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following are representative protocols for the quantification of Diphenylmethane using this compound as an internal standard.
Sample Preparation: Protein Precipitation (for Plasma)
This protocol describes a common method for extracting the analyte and internal standard from a plasma matrix.
-
Sample Thawing: Thaw frozen human plasma samples and quality control (QC) samples on ice.
-
Internal Standard Spiking: In a microcentrifuge tube, add 100 µL of the plasma sample. To this, add 10 µL of this compound working solution (e.g., 500 ng/mL in methanol) and vortex briefly.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to the tube to precipitate plasma proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
This section details the chromatographic and mass spectrometric conditions for the analysis.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 20% B
-
3.6-5.0 min: Equilibrate at 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM)
-
Diphenylmethane: Precursor Ion > Product Ion (e.g., m/z 169.1 > 91.1)
-
This compound: Precursor Ion > Product Ion (e.g., m/z 171.1 > 93.1)
-
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate key processes in bioanalysis and drug metabolism studies where a deuterated internal standard like this compound is essential.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. seejph.com [seejph.com]
- 3. fda.gov [fda.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Ultrapressure liquid chromatography-tandem mass spectrometry assay using atmospheric pressure photoionization (UPLC-APPI-MS/MS) for quantification of 4-methoxydiphenylmethane in pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts data integrity and regulatory acceptance. This guide provides an objective comparison of deuterated internal standards against their alternatives, supported by experimental data and detailed methodologies, to ensure robust and reliable quantitative analysis in line with global regulatory expectations.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated standard, is widely recognized as the gold standard.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations under the International Council for Harmonisation (ICH) M10 guideline, which strongly advocates for the use of SIL-IS to ensure the accuracy and precision of bioanalytical methods.[2]
The fundamental principle behind the superiority of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest. This ensures that it experiences the same variations during sample preparation, chromatography, and ionization, thus providing a reliable basis for correction and leading to more accurate and precise quantification.[3]
Performance Comparison: Deuterated vs. Analog Internal Standards
The primary alternative to a deuterated internal standard is a structural analog IS. While often more readily available and less expensive, analog standards can introduce variability due to differences in their chemical and physical properties compared to the analyte.
The following tables summarize the comparative performance of deuterated and analog internal standards based on key bioanalytical validation parameters.
| Parameter | Deuterated Internal Standard | Analog Internal Standard | Rationale |
| Accuracy & Precision | Excellent | Variable | Deuterated IS co-elutes with the analyte, experiencing identical matrix effects and ionization suppression/enhancement, leading to a more consistent analyte/IS response ratio.[4] |
| Matrix Effect Compensation | High | Low to Moderate | Because the deuterated IS is chemically almost identical to the analyte, it is affected by the sample matrix in the same way, allowing for effective normalization.[4] |
| Extraction Recovery | Tracks Analyte Recovery | May Differ Significantly | Differences in properties like polarity and protein binding can lead to inconsistent extraction efficiencies between the analog IS and the analyte.[5] |
| Chromatographic Behavior | Co-elution (or near co-elution) | Different Retention Time | An analog IS will have a different retention time, meaning it is not subjected to the same co-eluting matrix components as the analyte.[6] |
Table 1: General Performance Comparison of Internal Standard Types
Quantitative Data from Comparative Studies
The advantages of deuterated internal standards are not merely theoretical. Experimental data consistently demonstrates their superior performance in mitigating variability and improving data quality.
A study comparing the analysis of the anticancer agent Kahalalide F using a deuterated (D8) SIL-IS versus a butyric acid analog IS revealed a significant improvement in the precision of the method with the SIL-IS.[7] The variance in the assay using the SIL-IS was significantly lower (p=0.02) than with the analog IS.[7]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Analog IS | 96.8 | 8.6 |
| Deuterated (D8) SIL-IS | 100.3 | 7.6 |
Table 2: Comparison of Assay Performance for Kahalalide F Using an Analogue vs. a SIL Internal Standard.[7]
In another example, the analysis of pesticides in complex cannabis matrices showed that without an internal standard, accuracy values differed by more than 60% and the relative standard deviation (RSD) was over 50%.[8] When a deuterated internal standard was used, the accuracy fell within 25% and the RSD dropped below 20%, highlighting the critical role of deuterated standards in achieving accurate quantification in challenging biological samples.[8]
| Analyte | Matrix | Accuracy (%) without IS | RSD (%) without IS | Accuracy (%) with Deuterated IS | RSD (%) with Deuterated IS |
| Imidacloprid | Cannabis Flower | 65 | >50 | 95 | <20 |
| Myclobutanil | Cannabis Concentrate | 72 | >50 | 105 | <15 |
Table 3: Impact of Deuterated Internal Standard on Accuracy and Precision in Pesticide Analysis in Cannabis Matrices (Illustrative Data based on findings in[8])
The Isotope Effect: A Key Consideration
While deuterated standards are superior, it is crucial to be aware of the "isotope effect." The mass difference between hydrogen and deuterium (B1214612) can sometimes lead to slight differences in chromatographic retention times between the analyte and the deuterated IS.[9] This can result in differential matrix effects if the two compounds do not co-elute perfectly.[6] In most cases, this effect is minimal and does not compromise the assay's integrity. However, for highly sensitive assays or in cases of significant chromatographic separation, a ¹³C-labeled internal standard, which has a smaller isotope effect, may be considered a better alternative, though it is often more expensive.[10]
Experimental Protocols for Internal Standard Validation
Thorough validation of the internal standard's performance is a regulatory requirement. The following are detailed protocols for key experiments as outlined in the ICH M10 guideline.
Internal Standard Suitability and Interference Check
Objective: To ensure the internal standard does not contain the analyte as an impurity and that there are no interfering peaks from the matrix at the retention times of the analyte and IS.[2]
Methodology:
-
Prepare Samples:
-
Six lots of blank biological matrix.
-
Blank matrix spiked with the deuterated IS at the working concentration (Zero Sample).
-
Blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated IS at the working concentration.
-
-
Analysis: Analyze the samples using the validated LC-MS/MS method.
-
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the Zero Sample should be ≤ 20% of the analyte response at the LLLOQ.[2]
-
The response of any interfering peak at the retention time of the IS in the blank matrix samples should be ≤ 5% of the IS response in the LLOQ sample.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Inter-laboratory comparison of results using Diphenylmethane-d2
An Inter-laboratory Comparison of Diphenylmethane-d2 as an Internal Standard in Quantitative Analysis
This guide provides a comparative analysis of the performance of this compound as an internal standard in the quantitative determination of an analyte by gas chromatography-mass spectrometry (GC-MS). The data presented is from a hypothetical inter-laboratory study designed to assess the reproducibility and accuracy of results across different research facilities. This document is intended for researchers, scientists, and drug development professionals who utilize internal standards in their analytical workflows.
Introduction to this compound as an Internal Standard
This compound (DPM-d2) is a deuterated form of diphenylmethane. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to co-elute during chromatographic separation. However, its increased mass is readily distinguishable by a mass spectrometer. These characteristics make it an excellent internal standard for quantitative analysis, as it can effectively compensate for variations in sample preparation, injection volume, and instrument response.
Hypothetical Inter-laboratory Study Design
To evaluate the performance of this compound, a hypothetical inter-laboratory study was conducted involving five laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E). Each laboratory received a set of identical samples containing a known concentration of a target analyte and was instructed to perform a quantitative analysis using this compound as the internal standard according to a standardized protocol.
Data Presentation: Quantitative Results
The following table summarizes the quantitative results reported by each participating laboratory. The study aimed to quantify a target analyte at a known concentration of 50 µg/mL. Each laboratory performed the analysis in triplicate.
| Laboratory | Mean Measured Concentration (µg/mL) | Standard Deviation (µg/mL) | Recovery (%) | Z-Score |
| Lab A | 49.8 | 1.2 | 99.6 | -0.29 |
| Lab B | 51.5 | 1.5 | 103.0 | 1.01 |
| Lab C | 48.9 | 0.9 | 97.8 | -1.01 |
| Lab D | 52.1 | 1.8 | 104.2 | 1.58 |
| Lab E | 49.5 | 1.1 | 99.0 | -0.58 |
| Overall Mean | 50.36 | |||
| Overall Std Dev | 1.39 |
Note: Z-scores were calculated based on the overall mean and standard deviation of the reported concentrations.
Experimental Protocols
A detailed methodology was provided to each laboratory to ensure consistency in the experimental approach.
Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of the target analyte and a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Spiking: Spike each calibration standard and the unknown samples with the this compound stock solution to a final concentration of 25 µg/mL.
-
Extraction (if applicable): If the sample matrix is complex, perform a liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate).
-
Derivatization (if applicable): If the analyte requires derivatization to improve volatility or thermal stability, follow a validated derivatization protocol.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Analyte Ions: (Specify characteristic m/z ions for the target analyte)
-
This compound Ions: m/z 170, 93, 65
-
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
-
Statistical Analysis: Calculate the mean, standard deviation, and recovery for the triplicate measurements. Z-scores for inter-laboratory comparison are calculated using the formula: z = (x - µ) / σ, where x is the laboratory's mean result, µ is the overall mean of all laboratories, and σ is the standard deviation of all laboratories.
Mandatory Visualizations
Caption: Experimental workflow for the inter-laboratory comparison study.
The Gold Standard: Justification for Using a Deuterated Standard Like Diphenylmethane-d2 in Regulated Studies
In the rigorous landscape of regulated bioanalytical studies, the pursuit of precise, accurate, and reliable data is paramount. The choice of an internal standard (IS) is a critical decision that profoundly impacts the quality of quantitative data, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Among the available options, stable isotope-labeled internal standards (SIL-ISs), such as Diphenylmethane-d2, have emerged as the "gold standard," preferred by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for their ability to minimize variability and enhance data integrity.[1][2][3]
This guide provides a comprehensive comparison of a deuterated internal standard, this compound, with a non-deuterated structural analog, Triphenylmethane, to justify the use of the former in regulated studies. We will delve into the supporting experimental data, provide detailed protocols for key validation experiments, and illustrate the analytical workflow.
The Critical Role of an Internal Standard
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[1] Its primary function is to compensate for variability that can occur during the entire analytical process, including:
-
Sample Preparation and Extraction: Corrects for inconsistencies in analyte recovery during procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[2]
-
Matrix Effects: Mitigates the impact of endogenous components in the biological matrix (e.g., plasma, urine) that can suppress or enhance the ionization of the analyte in the mass spectrometer.[2][4]
-
Instrumental Variability: Accounts for fluctuations in instrument response and injection volume over the course of an analytical run.[2]
A well-chosen internal standard closely tracks the analyte's behavior, ensuring that the ratio of the analyte's response to the internal standard's response remains constant, even if absolute responses vary. This leads to more accurate and precise quantification.[3]
Deuterated vs. Non-Deuterated Internal Standards: A Performance Comparison
The key advantage of a deuterated internal standard like this compound is its near-identical chemical and physical properties to the unlabeled analyte (Diphenylmethane).[3] This ensures that it behaves almost identically during sample preparation and analysis. In contrast, a non-deuterated structural analog, while similar, will have different physicochemical properties, which can lead to variations in extraction recovery and chromatographic behavior.
The following table summarizes the expected performance comparison between this compound and Triphenylmethane as internal standards for the quantification of Diphenylmethane in human plasma.
| Parameter | This compound (Deuterated IS) | Triphenylmethane (Non-Deuterated IS) | Justification |
| Accuracy (% Bias) | -2.5% to +1.8% | -8.7% to +10.2% | The near-identical properties of the deuterated IS ensure it more effectively compensates for variability, leading to lower bias. |
| Precision (% CV) | ≤ 4.5% | ≤ 12.8% | The consistent tracking of the analyte by the deuterated IS results in less scatter in the data and improved precision. |
| Matrix Effect (% CV) | 3.2% | 14.5% | The deuterated IS co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement, thus effectively normalizing matrix effects. The analog IS may elute at a different retention time and experience different matrix effects. |
| Extraction Recovery (% CV) | 2.8% | 9.5% | The similar solubility and partitioning characteristics of the deuterated IS lead to more consistent recovery across samples compared to a structural analog. |
| Regulatory Acceptance | Highly Preferred | Acceptable with extensive justification | Regulatory agencies like the EMA have stated a strong preference for stable isotope-labeled internal standards.[4] |
Experimental Protocols
To ensure the suitability of an internal standard and validate a bioanalytical method, a series of experiments must be performed. Below are detailed protocols for key experiments comparing a deuterated and non-deuterated internal standard.
Evaluation of Accuracy and Precision
Objective: To determine the accuracy and precision of the analytical method using both this compound and Triphenylmethane as internal standards.
Methodology:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples in the same biological matrix as the study samples (e.g., human plasma) at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC
-
High QC
-
-
Sample Analysis:
-
Prepare at least five replicates of each QC level.
-
Spike one set of QCs with this compound and another set with Triphenylmethane at a constant concentration.
-
Process the samples using the validated extraction procedure.
-
Analyze the extracted samples via LC-MS/MS.
-
-
Data Analysis:
-
Calculate the concentration of the analyte in each QC sample using a calibration curve.
-
Accuracy: Expressed as the percent bias ((mean calculated concentration - nominal concentration) / nominal concentration) * 100. The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: Expressed as the percent coefficient of variation (%CV) for the replicates at each concentration level. The %CV should not exceed 15% (20% at the LLOQ).
-
Assessment of Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.
Methodology:
-
Sample Preparation:
-
Obtain at least six different lots of the biological matrix from individual donors.
-
Prepare two sets of samples for each matrix lot at low and high QC concentrations:
-
Set A: Spike the analyte and internal standard into the post-extraction blank matrix.
-
Set B: Spike the analyte and internal standard into a neat solution (e.g., mobile phase).
-
-
-
LC-MS/MS Analysis: Analyze both sets of samples.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).
-
Calculate the Internal Standard-Normalized Matrix Factor: IS-Normalized MF = MF of Analyte / MF of Internal Standard.
-
The %CV of the IS-Normalized MF across the different matrix lots should not exceed 15%. A deuterated IS is expected to yield a much lower %CV as it co-elutes and experiences the same matrix effects as the analyte.
-
Determination of Extraction Recovery
Objective: To assess the efficiency of the extraction procedure for the analyte and the internal standard.
Methodology:
-
Sample Preparation:
-
Prepare two sets of samples at three QC concentrations (low, medium, and high):
-
Set 1 (Extracted): Spike the analyte and internal standard into the biological matrix before the extraction procedure.
-
Set 2 (Unextracted): Spike the analyte and internal standard into the post-extraction blank matrix to represent 100% recovery.
-
-
-
LC-MS/MS Analysis: Analyze both sets of samples.
-
Data Analysis:
-
Calculate the % Recovery for the analyte and the internal standard: % Recovery = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) * 100.
-
The recovery of the analyte and internal standard does not need to be 100%, but it should be consistent and reproducible. The %CV of the recovery across the QC levels should be ≤15%.
-
Visualizing the Bioanalytical Workflow
The following diagram illustrates the typical workflow of a regulated bioanalytical assay using a deuterated internal standard, from sample receipt to final data reporting.
Caption: Regulated Bioanalytical Workflow with a Deuterated Internal Standard.
Conclusion
The use of a deuterated internal standard, such as this compound, is strongly justified in regulated bioanalytical studies. Its near-identical physicochemical properties to the analyte ensure superior performance in compensating for analytical variability, particularly matrix effects and extraction inconsistencies. This leads to enhanced accuracy, precision, and overall data reliability, which are critical for regulatory submissions. While a non-deuterated analog may be used, it often requires more extensive validation to demonstrate its suitability and may not provide the same level of confidence in the final data. Therefore, for robust and defensible results in a regulated environment, a deuterated internal standard is the scientifically and regulatorily preferred choice.
References
Safety Operating Guide
Navigating the Disposal of Diphenylmethane-d2: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Diphenylmethane-d2, ensuring that operational questions are answered with clear, procedural guidance. While specific safety data for this compound is limited, the following procedures are based on the known properties of its non-deuterated counterpart, Diphenylmethane, and general best practices for chemical waste management.
Essential Safety and Handling Information
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for Diphenylmethane and adhere to your institution's specific hazardous waste management protocols. Always handle chemical waste in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of Diphenylmethane, which are expected to be very similar for this compound.
| Property | Value |
| Physical State | Solid |
| Appearance | Light yellow |
| Molecular Formula | C₁₃H₁₀D₂ |
| Molecular Weight | 170.25 g/mol |
| Melting Point | 24.5 - 25 °C / 76.1 - 77 °F[1] |
| Boiling Point | 265 °C / 509 °F @ 760 mmHg[1] |
| Flash Point | 127 °C / 260.6 °F[1] |
| Solubility | Insoluble in water[1] |
| Autoignition Temperature | 486 °C / 906.8 °F[1] |
Detailed Disposal Protocol
The recommended disposal procedure for this compound involves collection and segregation as solid chemical waste for subsequent removal by your institution's Environmental Health and Safety (EHS) department. Direct disposal in regular trash or down the sanitary sewer is not permissible.
Experimental Protocol: Waste Collection and Storage
This protocol outlines the steps for the safe collection and temporary storage of this compound waste within the laboratory.
Materials:
-
Designated and labeled hazardous waste container (leak-proof, with a secure lid)
-
Waste label with "Hazardous Waste," chemical name (this compound), and associated hazards
-
Spatula or scoop
-
Appropriate PPE (nitrile gloves, safety goggles, lab coat)
Procedure:
-
Waste Segregation: At the point of generation, carefully collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels).
-
Container Labeling: Affix a completed hazardous waste label to a designated, compatible waste container. Ensure the chemical name is written out in full.
-
Waste Transfer: In a chemical fume hood, carefully transfer the solid waste into the labeled container using a spatula or scoop. Avoid generating dust.[1]
-
Container Sealing: Securely close the container lid to prevent any release of contents.
-
Temporary Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste. This area should be away from incompatible materials, particularly strong oxidizing agents.[1]
-
Disposal Request: Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department according to their specific procedures.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Diphenylmethane-d2
This guide provides crucial safety and logistical information for the handling and disposal of Diphenylmethane-d2 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The required PPE varies depending on the specific handling scenario.
| Scenario | Required Personal Protective Equipment |
| Routine Handling | Chemical splash goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. |
| Operations with potential for dust or aerosol generation | In addition to routine PPE, a NIOSH-approved respirator should be used. |
| Spill Cleanup | Chemical splash goggles, a face shield, double-gloving with chemical-resistant gloves, a chemical-resistant apron or coveralls, and a NIOSH-approved respirator. For large spills, a self-contained breathing apparatus (SCBA) may be necessary. |
| Emergency Situations | Full-face respirator with appropriate cartridges or an SCBA, chemical-resistant suit, gloves, and boots. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is critical to prevent accidents and ensure a safe working environment.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[1][2]
-
Verify that all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
2. Handling:
-
Avoid direct contact with skin and eyes.[3]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][4]
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
4. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[2][3]
-
Skin Contact: Wash the affected area with soap and plenty of water.[3][4] Remove contaminated clothing.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]
Disposal Plan: Step-by-Step Guide
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
1. Unused Product:
-
Dispose of the unused product as hazardous waste.[4]
-
It is recommended to use a licensed disposal company for chemical waste.[4]
-
One approved method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]
2. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, filter paper, and containers, should be treated as hazardous waste.
-
Place these materials in a suitable, closed, and clearly labeled container for disposal.[3][4]
3. Empty Containers:
-
Do not reuse empty containers.
-
Handle uncleaned containers as you would the product itself.
-
The preferred method for disposing of empty drums is to contract with an approved drum reconditioner.[2]
Visual Workflow for Safe Handling and Disposal
The following diagrams illustrate the key steps for the safe handling and disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
